molecular formula C6H10N2 B1380746 1-(Aminomethyl)cyclobutanecarbonitrile CAS No. 1445950-93-5

1-(Aminomethyl)cyclobutanecarbonitrile

Cat. No.: B1380746
CAS No.: 1445950-93-5
M. Wt: 110.16 g/mol
InChI Key: UEBWHAAQVVWZAU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Aminomethyl)cyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2/c7-4-6(5-8)2-1-3-6/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBWHAAQVVWZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283169
Record name 1-(Aminomethyl)cyclobutanecarbonitrile
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Molecular Weight

110.16 g/mol
Source PubChem
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CAS No.

1445950-93-5
Record name 1-(Aminomethyl)cyclobutanecarbonitrile
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Record name 1-(Aminomethyl)cyclobutanecarbonitrile
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Record name 1-(aminomethyl)cyclobutane-1-carbonitrile
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Foundational & Exploratory

1-(Aminomethyl)cyclobutanecarbonitrile CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Aminomethyl)cyclobutanecarbonitrile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

A Critical Building Block for Conformationally Restricted Pharmacophores

Executive Summary

In the modern era of "escaping from flatland," medicinal chemistry has pivoted toward sp³-rich scaffolds to improve solubility, metabolic stability, and target selectivity. 1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 1445950-93-5 ) represents a high-value building block in this domain. It serves as a geminally disubstituted cyclobutane core, offering a unique vector arrangement that restricts the conformational freedom of attached pharmacophores. This guide details the physicochemical identity, robust synthetic pathways, and strategic applications of this compound in drug discovery.

Compound Identity & Physicochemical Profile

Property Data
Chemical Name 1-(Aminomethyl)cyclobutanecarbonitrile
CAS Number 1445950-93-5
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
SMILES N#CC1(CN)CCCC1
InChI Key UEBWHAAQVVWZAU-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (typically)
Predicted pKa ~9.5 (Primary amine)
LogP ~0.2 (Estimated)

Structural Insight: The molecule features a gem-disubstitution pattern on the cyclobutane ring. The nitrile group (-CN) provides a linear, electron-withdrawing handle, while the aminomethyl group (-CH₂NH₂) offers a flexible yet anchored nucleophilic site. This arrangement creates a "V-shaped" vector that is distinct from the parallel vectors of cyclohexane analogs or the planar vectors of aromatic systems.

Strategic Applications in Medicinal Chemistry

Bioisosterism and Conformational Restriction

1-(Aminomethyl)cyclobutanecarbonitrile is frequently employed as a bioisostere for:

  • Gem-dimethyl groups: Replacing a gem-dimethyl moiety with a cyclobutane ring often improves metabolic stability by removing readily oxidizable methyl hydrogens while maintaining steric bulk.

  • Cyclohexane analogs: The cyclobutane ring puckers (butterfly conformation) differently than the chair-form cyclohexane, altering the exit vectors of substituents and potentially accessing novel binding pockets.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (110.16 Da) and high ligand efficiency potential, this scaffold is an ideal fragment. The nitrile can be hydrolyzed to an amide or acid, or reduced to an amine, while the primary amine can be derivatized into sulfonamides, ureas, or amides.

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(aminomethyl)cyclobutanecarbonitrile is non-trivial due to the need to differentiate between the two potential nitrogen-containing functional groups. The most robust route avoids the direct mono-reduction of 1,1-cyclobutanedicarbonitrile (which is difficult to control) and instead utilizes an orthogonal protection strategy via an ester intermediate.

Validated Synthetic Route

The preferred pathway starts from commercially available ethyl cyanoacetate and proceeds through a cyclization-reduction-activation sequence.

Synthesis Start Ethyl Cyanoacetate + 1,3-Dibromopropane Inter1 Ethyl 1-cyanocyclobutane- carboxylate Start->Inter1 K2CO3, DMSO Cyclization Inter2 1-(Hydroxymethyl)- cyclobutanecarbonitrile Inter1->Inter2 LiBH4 or NaBH4/LiCl Selective Reduction Inter3 Mesylate / Azide Intermediate Inter2->Inter3 1. MsCl, Et3N 2. NaN3, DMF Target 1-(Aminomethyl)- cyclobutanecarbonitrile Inter3->Target Staudinger Reduction (PPh3, H2O)

Caption: Stepwise synthesis of 1-(aminomethyl)cyclobutanecarbonitrile ensuring chemoselectivity between nitrile and ester moieties.

Detailed Experimental Protocol
Step 1: Cyclization to Ethyl 1-cyanocyclobutanecarboxylate
  • Reagents: Ethyl cyanoacetate (1.0 eq), 1,3-dibromopropane (1.1 eq), K₂CO₃ (2.5 eq), DMSO or DMF.

  • Procedure: To a suspension of K₂CO₃ in DMSO, add ethyl cyanoacetate and 1,3-dibromopropane dropwise. Stir at ambient temperature (exothermic reaction) for 12–16 hours. Quench with water and extract with diethyl ether.

  • Key Insight: Control the temperature to prevent polymerization of the alkyl halide.

Step 2: Selective Reduction (The Critical Step)
  • Objective: Reduce the ester to a primary alcohol without affecting the nitrile.

  • Reagents: LiBH₄ (2.0 eq) in THF OR NaBH₄ (2.0 eq) + LiCl (2.0 eq) in EtOH/THF.

  • Procedure:

    • Dissolve the ester intermediate in anhydrous THF.

    • Cool to 0°C. Add LiBH₄ portion-wise (gas evolution).

    • Allow to warm to room temperature and stir for 4 hours.

    • Self-Validating Check: Monitor by TLC/LCMS. The nitrile peak (~2240 cm⁻¹) must remain in the IR spectrum. If the nitrile is reduced, the product will be a diamine (over-reduction).

    • Quench carefully with saturated NH₄Cl (hydrogen gas evolution).

Step 3: Functional Group Interconversion (Alcohol → Amine)
  • Activation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM to form the mesylate.

  • Displacement: React the crude mesylate with Sodium Azide (NaN₃) in DMF at 60°C to form 1-(azidomethyl)cyclobutanecarbonitrile .

  • Reduction:

    • Method A (Staudinger): Treat azide with Triphenylphosphine (PPh₃) in THF/Water. This is highly chemoselective and will not reduce the nitrile.

    • Method B (Hydrogenation): Pd/C + H₂. Warning: This carries a high risk of reducing the nitrile to a secondary amine or removing it entirely. Method A is recommended.

Safety & Handling (SDS Summary)

Hazard Class H-Codes Precautions
Acute Toxicity (Oral) H301/H302Toxic if swallowed. Nitriles can metabolize to cyanide in vivo.
Skin/Eye Irritation H315, H319Wear nitrile gloves and safety goggles.
Chemical Compatibility --Incompatible with strong oxidizers and strong acids (hydrolysis risk).

Critical Handling Note: When performing the azide displacement (Step 3), ensure the reaction mixture is not acidified, as this could generate hydrazoic acid (HN₃), which is explosive and toxic. Maintain basic or neutral conditions.

References

  • Benchchem. 1-(Aminomethyl)cyclobutanecarbonitrile Product Entry & Synthesis Overview. Retrieved from

  • PubChem. 1-(Hydroxymethyl)cyclobutane-1-carbonitrile (Intermediate). CID 56760835. Retrieved from

  • ChemicalBook. Synthesis of 1-(aminomethyl)cyclopentanol (Homologous Protocol). Retrieved from

  • Organic Chemistry Portal. Selective Reduction of Esters in the Presence of Nitriles. Retrieved from

Strategic Synthesis and Therapeutic Utility of 1-(Aminomethyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, discovery context, and therapeutic utility of 1-(Aminomethyl)cyclobutanecarbonitrile , a critical gem-disubstituted building block in medicinal chemistry.

Part 1: Executive Summary & Structural Significance

1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 1445950-93-5) represents a privileged scaffold in modern drug discovery. Structurally, it features a cyclobutane ring with a nitrile (-CN) and an aminomethyl (-CH


NH

) group attached to the same carbon (C1).

This gem-disubstituted architecture serves two critical functions in drug design:

  • Conformational Locking: The cyclobutane ring restricts the rotation of the attached functional groups, reducing the entropic penalty of binding to a target protein (the "Thorpe-Ingold" or gem-dimethyl effect analog).

  • Bioisosterism: It acts as a conformationally restricted analog of

    
    -amino acids (like GABA) and a precursor to constrained diamines.
    

It is a close structural analog to the cyclohexane-based intermediates used in Gabapentin and the JAK inhibitor Oclacitinib (Apoquel), making it a high-value target for synthesizing next-generation kinase inhibitors and neuroactive agents.

Part 2: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule logically. The challenge lies in differentiating the two substituents on the C1 carbon while maintaining the integrity of the strained cyclobutane ring.

Logical Disconnects
  • C–N Disconnection: The primary amine (-NH

    
    ) can be derived from an azide (-N
    
    
    
    ) or a leaving group (-OMs/OTs).
  • C–C Disconnection: The cyclobutane ring is best formed via double alkylation of an active methylene compound.

Retrosynthetic Diagram

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing the Cyanoacetate Strategy. Target 1-(Aminomethyl) cyclobutanecarbonitrile Azide 1-(Azidomethyl) cyclobutanecarbonitrile Target->Azide Staudinger Reduction Alcohol 1-(Hydroxymethyl) cyclobutanecarbonitrile Azide->Alcohol Nucleophilic Substitution Ester Methyl 1-cyano cyclobutanecarboxylate Alcohol->Ester Chemoselective Reduction Precursors Methyl Cyanoacetate + 1,3-Dibromopropane Ester->Precursors Dialkylation (Cyclization)

Part 3: Technical Synthesis Guide

While industrial routes for similar compounds (like Gabapentin) often use Hofmann rearrangements of dicarboxamides, the Cyanoacetate-Ester Reduction Route is the most reliable for laboratory-scale synthesis of this specific nitrile-amine scaffold. It avoids the over-reduction issues common with 1,1-dinitriles.

Phase 1: Construction of the Cyclobutane Ring

Objective: Synthesis of Methyl 1-cyanocyclobutanecarboxylate. Principle: Double nucleophilic substitution using a 1,3-dihaloalkane.

  • Reagents: Methyl cyanoacetate, 1,3-Dibromopropane, Potassium Carbonate (K

    
    CO
    
    
    
    ), DMF or DMSO.
  • Mechanism: The base deprotonates the active methylene of the cyanoacetate. The resulting enolate attacks 1,3-dibromopropane. A second deprotonation/alkylation sequence closes the ring (intramolecular cyclization).

Protocol:

  • Charge a reactor with DMF (10 vol) and K

    
    CO
    
    
    
    (2.5 equiv).
  • Add Methyl cyanoacetate (1.0 equiv) at ambient temperature.

  • Add 1,3-Dibromopropane (1.1 equiv) dropwise to control exotherm.

  • Heat to 60°C for 4-6 hours. Monitor by TLC/GC.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine.

  • Purification: Vacuum distillation or silica gel chromatography.

Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce the Ester to an Alcohol without touching the Nitrile. Challenge: Standard reductants like LiAlH


 will reduce both the ester and the nitrile (to an amine).
Solution:  Use Lithium Borohydride (LiBH

)
or NaBH

+ LiCl
. These systems selectively reduce esters to primary alcohols in the presence of nitriles.

Protocol:

  • Dissolve Methyl 1-cyanocyclobutanecarboxylate (1.0 equiv) in THF (anhydrous).

  • Cool to 0°C.

  • Add LiBH

    
     (2.0 M in THF, 1.5 equiv) dropwise.
    
  • Stir at 0°C -> RT for 12 hours.

  • Quench: Carefully add saturated NH

    
    Cl (hydrogen gas evolution!).
    
  • Isolation: Extract with EtOAc. The product is 1-(Hydroxymethyl)cyclobutanecarbonitrile .

Phase 3: Functional Group Interconversion & Amine Formation

Objective: Convert the hydroxyl group to a primary amine. Route: Mesylation


 Azidation 

Staudinger Reduction.

Step 3A: Mesylation

  • React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et

    
    N) in DCM at 0°C.
    
  • Result: 1-(Cyanocyclobutyl)methyl methanesulfonate.

Step 3B: Azidation

  • React the mesylate with Sodium Azide (NaN

    
    ) in DMF at 60°C.
    
  • Safety Note: Azides are potential explosion hazards. Do not concentrate to dryness if possible; keep in solution or use a blast shield.

  • Result: 1-(Azidomethyl)cyclobutanecarbonitrile.

Step 3C: Staudinger Reduction

  • Reagents: Triphenylphosphine (PPh

    
    ), THF, Water.
    
  • Mechanism: PPh

    
     attacks the azide to form a phosphazide, which loses N
    
    
    
    to form an iminophosphorane. Hydrolysis yields the amine and triphenylphosphine oxide (TPPO).
  • Why this method? It is perfectly chemoselective. It will not reduce the nitrile group (unlike catalytic hydrogenation which might).

Final Protocol (Step 3C):

  • Dissolve the azide intermediate in THF/Water (10:1).

  • Add PPh

    
     (1.1 equiv) at RT. Gas evolution (N
    
    
    
    ) will occur.
  • Stir for 12 hours.

  • Purification: Acidify to pH 2 with HCl (amine goes to aqueous phase). Wash organic phase (removes TPPO). Basify aqueous phase to pH 12. Extract product with DCM.

  • Salt Formation: Treat with HCl in dioxane to precipitate 1-(Aminomethyl)cyclobutanecarbonitrile Hydrochloride .

Part 4: Data Summary & Workflow Visualization

Key Physicochemical Properties (Predicted)
PropertyValueNotes
Molecular Formula C

H

N

Free base
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 110.16 g/mol Free base
LogP ~0.2Highly polar
pKa (Amine) ~9.5Typical primary amine
Boiling Point ~220°CPredicted
CAS Number 1445950-93-5Specific for this isomer
Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Step-by-step synthetic workflow for high-purity isolation. Start Methyl Cyanoacetate + 1,3-Dibromopropane Cyclo Cycloalkylation (K2CO3/DMF) Start->Cyclo Inter1 Methyl 1-cyano- cyclobutanecarboxylate Cyclo->Inter1 Red Selective Reduction (LiBH4/THF) Inter1->Red Chemoselective Ester Red. Inter2 1-(Hydroxymethyl)- cyclobutanecarbonitrile Red->Inter2 FGI Activation/Sub (MsCl -> NaN3) Inter2->FGI Inter3 Azide Intermediate FGI->Inter3 Final Staudinger Red. (PPh3/H2O) Inter3->Final Product 1-(Aminomethyl) cyclobutanecarbonitrile Final->Product

Part 5: Applications in Drug Discovery

JAK Inhibitor Development

This molecule is a structural homolog of the cyclohexyl moiety found in Oclacitinib (Apoquel). In Oclacitinib, a trans-4-aminocyclohexyl group acts as a spacer. The cyclobutane analog described here offers a tighter steric profile, potentially altering kinase selectivity (e.g., JAK1 vs. JAK2) by modifying the angle at which the inhibitor exits the ATP-binding pocket.

Bioisostere of Gabapentin

Gabapentin (Neurontin) is 1-(aminomethyl)cyclohexaneacetic acid. The nitrile group in our target molecule can be hydrolyzed to a carboxylic acid to generate 1-(aminomethyl)cyclobutaneacetic acid (a lower homolog of Gabapentin), or reduced to an ethylamine to create diamine ligands for NK1 antagonists.

Peptidomimetics

Incorporating this amino-nitrile into peptide backbones introduces a "kink" that stabilizes


-turns, useful in designing protease inhibitors where rigid conformation prevents rapid degradation.

Part 6: References

  • Zoetis Services LLC. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives (Oclacitinib intermediates). WO Patent 2017/134212. Retrieved from

  • Organic Chemistry Portal. (2009). Amine synthesis by nitrile reduction (Selective Reductions). Retrieved from [Link]

  • Organic Syntheses. (1981). Cyclobutanone and Cyclobutane derivatives. Org. Synth. 1981, 60, 20. Retrieved from [Link]

Sources

The Emerging Role of Cyclobutane Scaffolds in Androgen Receptor Modulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The androgen receptor (AR), a crucial ligand-activated nuclear transcription factor, is a well-established therapeutic target for a spectrum of conditions, most notably prostate cancer. The quest for novel AR modulators with improved tissue selectivity and safety profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the cyclobutane moiety has emerged as a promising structural element. This in-depth technical guide explores the rationale behind investigating cyclobutane-containing compounds, using the novel chemical entity 1-(Aminomethyl)cyclobutanecarbonitrile as a focal point for discussion. We will delve into the intricacies of the androgen receptor signaling pathway, the principles of selective androgen receptor modulation, and provide detailed, field-proven methodologies for the comprehensive in vitro and in vivo characterization of such compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation androgen receptor modulators.

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor (AR) is a member of the nuclear receptor superfamily that plays a pivotal role in the development and maintenance of male reproductive tissues, as well as having anabolic effects on muscle and bone.[1] Dysregulation of AR signaling is a key driver in the progression of prostate cancer, making it a primary therapeutic target.[2] Traditional anti-androgen therapies, while effective, are often associated with undesirable side effects due to their non-selective action. This has fueled the development of Selective Androgen Receptor Modulators (SARMs), which aim to elicit tissue-specific effects, promoting anabolic benefits while minimizing androgenic side effects.[3][4]

The exploration of novel chemical scaffolds is paramount in the design of next-generation SARMs. The rigid, three-dimensional nature of the cyclobutane ring offers a unique conformational constraint that can be exploited to achieve high-affinity and selective binding to the AR.[5][6] This guide will use 1-(Aminomethyl)cyclobutanecarbonitrile as a representative structure to outline a comprehensive strategy for the evaluation of cyclobutane derivatives as potential AR modulators.

The Androgen Receptor Signaling Pathway: A Complex Regulatory Network

Understanding the AR signaling pathway is fundamental to designing and evaluating new modulators. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen, such as testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[2] In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.

However, AR signaling is not a simple linear pathway. It is a complex network with multiple points of regulation and crosstalk with other signaling pathways, such as the PI3K/Akt and MAPK pathways.[7] This complexity offers multiple avenues for therapeutic intervention.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Translocation ARE ARE (Androgen Response Element) AR_dimer->ARE Binding Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Caption: Canonical Androgen Receptor Signaling Pathway.

1-(Aminomethyl)cyclobutanecarbonitrile: A Novel Chemical Entity

While specific biological data for 1-(Aminomethyl)cyclobutanecarbonitrile as an AR modulator is not yet publicly available, its structure presents several points of interest for medicinal chemists. The cyclobutane core provides a rigid scaffold, while the aminomethyl and nitrile functional groups offer potential hydrogen bonding and other interactions within the AR ligand-binding pocket.

Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

The synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile can be approached through several synthetic routes. A plausible method involves a multi-step process starting from a suitable cyclobutanone derivative.

Proposed Synthetic Pathway:

  • Formation of the Cyclobutane Core: Cyclobutane derivatives can be synthesized via various cyclization reactions.[8]

  • Introduction of the Nitrile Group: A common method for introducing a nitrile group is through the reaction of a ketone with trimethylsilyl cyanide or via a Strecker-type synthesis.

  • Aminomethylation: The aminomethyl group can be introduced via the reduction of the nitrile or through a separate aminomethylation reaction.[8] A potential route involves the reductive amination of a corresponding aldehyde.

Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile Start Cyclobutanone Derivative Step1 Nitrile Formation (e.g., TMSCN) Start->Step1 Intermediate1 Cyclobutanecarbonitrile Intermediate Step1->Intermediate1 Step2 Reduction/ Aminomethylation Intermediate1->Step2 Product 1-(Aminomethyl)cyclobutanecarbonitrile Step2->Product

Caption: A potential synthetic workflow for 1-(Aminomethyl)cyclobutanecarbonitrile.

In Vitro Characterization of a Novel AR Modulator

A thorough in vitro characterization is the first critical step in evaluating a new compound's potential as an AR modulator. This involves a series of assays to determine its binding affinity, functional activity, and selectivity.

Androgen Receptor Binding Affinity

The initial assessment of a compound's interaction with the AR is to determine its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of AR Source: Utilize a source of AR, such as recombinant human AR protein or cytosol extracts from AR-expressing tissues (e.g., rat prostate).

  • Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

  • Competition: Incubate a constant concentration of the radioligand and AR with increasing concentrations of the test compound (e.g., 1-(Aminomethyl)cyclobutanecarbonitrile).

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand using methods like hydroxylapatite precipitation or filter binding assays.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

CompoundIC₅₀ (nM)Ki (nM)
Dihydrotestosterone (DHT)1-50.5-2.5
Bicalutamide100-50050-250
Hypothetical Data for 1-(Aminomethyl)cyclobutanecarbonitrile 10-50 5-25
Functional Activity: Agonist vs. Antagonist

Once binding is confirmed, the next step is to determine the functional activity of the compound – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Reporter gene assays are a robust method for this determination.

Experimental Protocol: AR Reporter Gene Assay

  • Cell Line: Use a suitable mammalian cell line (e.g., HEK293, PC-3) that does not endogenously express AR.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector for the full-length human AR.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing multiple AREs).

  • Treatment:

    • Agonist Mode: Treat the transfected cells with increasing concentrations of the test compound.

    • Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of a known AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.

  • Luciferase Assay: After an appropriate incubation period (typically 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luciferase activity against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).

    • Antagonist Mode: Plot the percentage of inhibition of DHT-induced luciferase activity against the logarithm of the test compound concentration to determine the IC₅₀.

AR_Reporter_Gene_Assay cluster_workflow Reporter Gene Assay Workflow Start AR-negative Cell Line Transfection Co-transfect with: 1. AR Expression Vector 2. ARE-Luciferase Reporter Start->Transfection Treatment Treat with Test Compound (Agonist or Antagonist Mode) Transfection->Treatment Incubation Incubate (24-48h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis (EC₅₀ / IC₅₀) Measurement->Analysis

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

In Vivo Evaluation of a Novel AR Modulator

Promising in vitro data warrants progression to in vivo studies to assess the compound's efficacy, tissue selectivity, and pharmacokinetic profile in a whole-organism context.

The Hershberger Assay: A Classic Model for Androgen and Anti-Androgen Activity

The Hershberger assay is a well-established in vivo model for evaluating the androgenic and anti-androgenic properties of a compound.[9]

Experimental Protocol: Hershberger Assay

  • Animal Model: Use castrated male rats. Castration removes the endogenous source of androgens, making the androgen-responsive tissues sensitive to exogenous compounds.

  • Dosing: Administer the test compound orally or via injection for a set period (e.g., 7-10 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key androgen-responsive tissues, including:

    • Anabolic tissues: Levator ani muscle.

    • Androgenic tissues: Ventral prostate, seminal vesicles.

  • Data Analysis: Compare the weights of these tissues in the treated groups to those of a vehicle-treated control group and a positive control group (e.g., treated with testosterone propionate). A selective androgen receptor modulator would be expected to increase the weight of the levator ani muscle with minimal effect on the prostate and seminal vesicles.

Treatment GroupLevator Ani Weight (mg)Ventral Prostate Weight (mg)
Vehicle Control50 ± 520 ± 3
Testosterone Propionate150 ± 10100 ± 8
Hypothetical Data for 1-(Aminomethyl)cyclobutanecarbonitrile 120 ± 9 30 ± 4
Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Conclusion and Future Directions

The exploration of novel chemical scaffolds like the cyclobutane ring holds significant promise for the development of the next generation of androgen receptor modulators. While 1-(Aminomethyl)cyclobutanecarbonitrile serves as an intriguing starting point for discussion, a comprehensive and systematic evaluation, as outlined in this guide, is essential to validate its potential and that of other cyclobutane derivatives. The detailed protocols provided herein offer a robust framework for researchers to characterize the binding, functional activity, and in vivo efficacy of new chemical entities targeting the androgen receptor. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of compounds.

References

  • Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists. (2011). Journal of Medicinal Chemistry, 54(23), 8188-8192.
  • ABI1 Regulates Transcriptional Activity of Androgen Receptor by Novel DNA and AR Binding Mechanism. (2023). bioRxiv.
  • Activation of Androgen Receptor Function by a Novel Nuclear Protein Kinase. (2017). Molecular and Cellular Biology, 18(10), 5986-5997.
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  • Relative binding affinity of novel steroids to androgen receptors in hamster prostate. (2002). Journal of Steroid Biochemistry and Molecular Biology, 80(4-5), 441-447.
  • Novel, non-steroidal, selective androgen receptor modulators (SARMs) with anabolic activity in bone and muscle and improved safety profile. (2003). Journal of Musculoskeletal & Neuronal Interactions, 3(4), 335-341.
  • Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[10][11]oxazino[2,3-f]quinolin-8-ones. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3927-3930.

  • Development of Selective Androgen Receptor Modulators (SARMs). (2010). Molecular and Cellular Endocrinology, 328(1-2), 129-137.
  • Selective androgen receptor modulators: the future of androgen therapy? (2019). Translational Andrology and Urology, 8(Suppl 3), S318-S330.
  • Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (2011). Current Opinion in Clinical Nutrition and Metabolic Care, 14(3), 268-274.
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  • XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. (2005). Journal of Pharmacology and Experimental Therapeutics, 313(3), 1185-1196.
  • 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128111.
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Methodological & Application

Technical Protocol: Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 1445950-93-5) is a specialized bifunctional building block featuring a constrained cyclobutane ring substituted with both a nitrile and an aminomethyl group at the geminal (C1) position. This scaffold is a critical intermediate in the synthesis of non-natural amino acids (e.g., cyclobutane analogues of gabapentinoids) and pharmaceutical agents targeting the central nervous system.

The synthesis presents a chemoselectivity challenge: the reduction of an ester or amide functionality in the presence of a nitrile group, which is also susceptible to reduction. This protocol details a robust, step-by-step synthetic route designed to preserve the nitrile functionality while installing the primary amine.

Key Chemical Properties
PropertyData
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
CAS Number 1445950-93-5
Appearance Colorless oil or low-melting solid
Storage 2-8°C, Hygroscopic, under inert atmosphere

Strategic Synthetic Analysis

Direct alkylation of cyclobutanecarbonitrile with chloromethylamine is chemically unstable and prone to polymerization. Therefore, the preferred synthetic strategy employs a functional group interconversion (FGI) approach starting from a stable precursor, typically ethyl 1-cyanocyclobutanecarboxylate .

The Route: Chemoselective Reduction & Amination
  • Starting Material: Ethyl 1-cyanocyclobutanecarboxylate (commercially available or synthesized via dialkylation of ethyl cyanoacetate).

  • Step 1: Chemoselective Reduction: Conversion of the ester to a primary alcohol without reducing the nitrile.

  • Step 2: Activation: Conversion of the alcohol to a leaving group (Mesylate/Tosylate).

  • Step 3: Nucleophilic Substitution: Displacement with Azide or Phthalimide.

  • Step 4: Amine Release: Staudinger reduction (for azide) or Hydrazinolysis (for phthalimide) to yield the final amine.

Detailed Experimental Protocols

Step 1: Chemoselective Reduction of Ester

Objective: Reduce the ester moiety of ethyl 1-cyanocyclobutanecarboxylate to the alcohol (1-(hydroxymethyl)cyclobutanecarbonitrile) while keeping the nitrile intact.

  • Reagents: Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl), THF/Ethanol.

  • Rationale: Standard LiAlH₄ is too aggressive and will reduce the nitrile to an amine. The in-situ generated LiBH₄ (from NaBH₄/LiCl) is milder and selective for esters over nitriles at controlled temperatures.

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

  • Dissolution: Dissolve ethyl 1-cyanocyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Catalyst Addition: Add anhydrous LiCl (2.0 eq) and stir for 15 minutes to ensure dissolution/complexation.

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise at 0°C.

  • Reaction: Add Ethanol (4.0 eq) dropwise (gas evolution!). Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude alcohol via flash column chromatography if necessary.

Step 2: Activation (Mesylation)

Objective: Convert the hydroxymethyl group into a reactive mesylate.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

Protocol:

  • Setup: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.3 M) at 0°C.

  • Base: Add Triethylamine (1.5 eq).

  • Activation: Dropwise add MsCl (1.2 eq). Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with water, 1N HCl (cold), and NaHCO₃. Dry (MgSO₄) and concentrate to yield the crude mesylate (typically used directly).

Step 3 & 4: Azidation and Staudinger Reduction

Objective: Displace the mesylate with azide and reduce to the amine.

  • Reagents: Sodium Azide (NaN₃), DMSO (Step 3); Triphenylphosphine (PPh₃), THF, Water (Step 4).

Protocol:

  • Azidation: Dissolve the mesylate in DMSO. Add NaN₃ (1.5 eq). Safety: Use a blast shield. Azides are shock-sensitive. Heat to 60°C for 4-6 hours.

  • Quench: Dilute with water and extract with diethyl ether. (Do not concentrate azide solutions to dryness if possible; keep in solution).

  • Reduction (Staudinger): To the ether/THF solution of the azide, add PPh₃ (1.2 eq). Stir until nitrogen evolution ceases (formation of iminophosphorane).

  • Hydrolysis: Add water (excess) and heat to reflux for 2 hours to hydrolyze the intermediate.

  • Final Isolation: Acidify with 1N HCl to extract PPh₃O into the organic layer (discard). Basify the aqueous layer (pH > 12) with NaOH and extract the product amine into DCM.

  • Salt Formation: Treat the DCM layer with HCl in dioxane to precipitate 1-(Aminomethyl)cyclobutanecarbonitrile Hydrochloride for stability.

Visual Workflow (Graphviz)

SynthesisRoute Start Ethyl 1-cyanocyclobutanecarboxylate (Ester + Nitrile) Inter1 1-(Hydroxymethyl) cyclobutanecarbonitrile (Alcohol) Start->Inter1 NaBH4, LiCl (Chemoselective Red.) Inter2 Mesylate Intermediate (Activated Alcohol) Inter1->Inter2 MsCl, Et3N DCM Inter3 Azide Intermediate (N3 substitution) Inter2->Inter3 NaN3, DMSO 60°C Product 1-(Aminomethyl) cyclobutanecarbonitrile (Target Amine) Inter3->Product 1. PPh3, THF 2. H2O (Staudinger)

Figure 1: Step-wise synthetic pathway transforming the ester precursor to the target aminonitrile via a chemoselective reduction and Staudinger protocol.

Safety & Handling (E-E-A-T)

  • Nitriles: Organic nitriles can liberate cyanide ions under extreme metabolic or chemical conditions. Handle with gloves and in a well-ventilated hood.

  • Sodium Azide (NaN₃): Highly toxic and potentially explosive. Never use halogenated solvents (DCM) with sodium azide in the same reaction vessel under reflux (formation of diazidomethane). In this protocol, DCM is used after the azide step or the azide is generated in DMSO.

  • Waste Disposal: Azide wastes must be quenched with bleach (sodium hypochlorite) in a separate waste stream to prevent formation of explosive metal azides in plumbing.

References

  • BenchChem. (n.d.). 1-(Aminomethyl)cyclobutanecarbonitrile Structure and Properties. Retrieved from

  • PubChem. (2023). Compound Summary: 1-(Aminomethyl)cyclobutanecarbonitrile.[1][2][3] National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride Properties. Retrieved from

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for chemoselective ester reduction).

Sources

Laboratory protocol for 1-(Aminomethyl)cyclobutanecarbonitrile preparation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile, a valuable cyclobutane-containing building block in medicinal chemistry and drug discovery.[1] The synthesis commences with the construction of the cyclobutane ring via a tandem alkylation of ethyl cyanoacetate with 1,3-dibromopropane. Subsequent functional group manipulations, including ester reduction, tosylation, azidation, and final reduction, afford the target primary amine with high fidelity. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful execution. It is intended for researchers and process chemists engaged in the synthesis of complex molecular scaffolds.

Introduction and Synthesis Strategy

Saturated four-membered carbocycles, such as the cyclobutane moiety, are privileged structures in modern drug development.[1] Their rigid, three-dimensional nature provides a unique conformational constraint that can enhance binding affinity and improve pharmacokinetic properties. 1-(Aminomethyl)cyclobutanecarbonitrile (CAS 1445950-93-5) serves as a key intermediate, incorporating a primary amine for further derivatization and a nitrile group, which can act as a bioisostere or be transformed into other functional groups.

The synthetic strategy detailed herein is a robust, linear five-step sequence designed for reliability and scalability. The core of this approach is the initial formation of a functionalized cyclobutane ring, followed by a series of well-established transformations to install the aminomethyl group. This method avoids exotic reagents and relies on classical, high-yielding reactions.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below, proceeding from commercially available starting materials to the final target compound.

G cluster_0 Stage 1: Cyclobutane Ring Formation cluster_1 Stage 2: Ester Reduction cluster_2 Stage 3: Alcohol Activation cluster_3 Stage 4: Azide Displacement cluster_4 Stage 5: Azide Reduction A Ethyl Cyanoacetate + 1,3-Dibromopropane B Ethyl 1-cyanocyclobutane-1-carboxylate A->B NaOEt, EtOH Reflux C 1-(Hydroxymethyl)cyclobutane-1-carbonitrile B->C 1. LiAlH4, THF 2. Quench D [1-Cyanocyclobutan-1-yl]methyl 4-methylbenzenesulfonate C->D TsCl, Pyridine DCM E 1-(Azidomethyl)cyclobutane-1-carbonitrile D->E NaN3, DMF F 1-(Aminomethyl)cyclobutanecarbonitrile (Final Product) E->F H2, Pd/C MeOH

Caption: Five-stage workflow for the synthesis of the target compound.

Safety and Hazard Management

This protocol involves several highly hazardous reagents. A thorough risk assessment must be conducted before commencing any work. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Cyanides (Ethyl Cyanoacetate, KCN/NaCN alternatives): Acutely toxic by ingestion, inhalation, and skin contact.[2] Acidification generates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal.

  • Lithium Aluminum Hydride (LAH): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere (N2 or Argon). Ensure all glassware is rigorously dried.

  • Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides if it comes into contact with heavy metals (e.g., lead, copper) or their salts. Avoid contact with acids, which liberates highly toxic and explosive hydrazoic acid (HN₃).

  • 1,3-Dibromopropane: Lachrymator and potential carcinogen. Handle with extreme care to avoid inhalation or skin contact.

An emergency eyewash and safety shower must be immediately accessible.[3][4]

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate

This stage constructs the core cyclobutane ring through a tandem malonic ester-type synthesis.[5][6] Sodium ethoxide acts as the base to deprotonate ethyl cyanoacetate, forming a nucleophilic enolate that sequentially displaces both bromide atoms on 1,3-dibromopropane to form the ring.

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles
Sodium Metal 7440-23-5 22.99 5.75 g 0.25
Anhydrous Ethanol 64-17-5 46.07 150 mL -
Ethyl Cyanoacetate 105-56-6 113.12 22.6 g (20 mL) 0.20

| 1,3-Dibromopropane | 109-64-8 | 201.89 | 40.4 g (20.3 mL) | 0.20 |

Procedure:

  • Prepare Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal in small portions to 100 mL of anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. Control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all sodium has dissolved completely.

  • Add Reagents: Cool the sodium ethoxide solution to room temperature. Add the ethyl cyanoacetate dropwise over 15 minutes. A thick white precipitate may form.

  • Following the addition, add the 1,3-dibromopropane dropwise over 30 minutes. The reaction is exothermic, and the mixture may begin to reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Dilute the residue with 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, a reddish liquid, can be purified by vacuum distillation to yield ethyl 1-cyanocyclobutane-1-carboxylate as a clear oil.[5]

Stage 2: Reduction of Ethyl 1-cyanocyclobutane-1-carboxylate

The ester is selectively reduced to the primary alcohol using the powerful reducing agent Lithium Aluminum Hydride (LAH). The nitrile group is stable under these conditions.

Materials and Reagents

Reagent CAS No. MW ( g/mol ) Amount Moles
Lithium Aluminum Hydride 16853-85-3 37.95 4.75 g 0.125
Anhydrous THF 109-99-9 72.11 250 mL -

| Ethyl 1-cyanocyclobutane-1-carboxylate | 104831-89-2 | 153.18 | 15.3 g | 0.10 |

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend LAH in 150 mL of anhydrous THF. Cool the slurry to 0 °C in an ice-water bath.

  • Addition: Dissolve the starting ester in 100 mL of anhydrous THF and add it dropwise to the LAH slurry via a dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Quenching: Cautiously cool the reaction back to 0 °C. Quench the excess LAH by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and finally 15 mL of water. This sequence (Fieser workup) is crucial for generating a granular, easily filterable precipitate.

  • Workup: Stir the resulting greyish-white suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF (2 x 50 mL).

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carbonitrile, typically as a clear oil that can be used directly in the next step.

Stage 3-5: Conversion of Alcohol to Primary Amine

This three-stage sequence transforms the hydroxymethyl group into the target aminomethyl group.

Procedure:

  • Stage 3 (Tosylation): Dissolve the crude alcohol (0.10 mol) in 200 mL of dichloromethane (DCM) and cool to 0 °C. Add pyridine (11.9 g, 12.1 mL, 0.15 mol) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 21.0 g, 0.11 mol). Stir at 0 °C for 1 hour, then at room temperature overnight. Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude tosylate.

  • Stage 4 (Azidation): Dissolve the crude tosylate in 150 mL of dimethylformamide (DMF). Add sodium azide (NaN₃, 9.75 g, 0.15 mol). Heat the mixture to 60-70 °C and stir for 6-8 hours. Cool to room temperature, pour into 500 mL of water, and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate carefully to yield crude 1-(azidomethyl)cyclobutane-1-carbonitrile.

  • Stage 5 (Reduction): Dissolve the crude azide in 200 mL of methanol. Add 10% Palladium on Carbon (Pd/C, ~1.0 g, ~10 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi) and stir vigorously overnight.

  • Final Workup & Purification: Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine is often basic and may streak on standard silica gel.[7][8] Purify by column chromatography using silica gel deactivated with 1-2% triethylamine in an ethyl acetate/hexanes eluent system. Alternatively, the product can be converted to its hydrochloride salt by dissolving in ether and bubbling HCl gas through the solution, which often yields a crystalline solid that is easier to handle and purify.[7][9]

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic multiplets for the cyclobutane protons and a singlet for the aminomethyl (-CH₂NH₂) protons. The amine protons (-NH₂) may appear as a broad singlet.

    • ¹³C NMR will confirm the number of unique carbon atoms, with a key signal for the quaternary carbon attached to the -CN and -CH₂NH₂ groups, and a signal for the nitrile carbon.

  • Infrared (IR) Spectroscopy:

    • A sharp absorption band around 2230-2250 cm⁻¹ indicates the presence of the nitrile (C≡N) group.

    • The primary amine will show N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the exact mass of the protonated molecular ion [M+H]⁺. For C₆H₁₀N₂, the expected monoisotopic mass is 110.0844.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Stage 1 Incomplete reaction; inactive sodium; wet ethanol.Ensure anhydrous conditions. Use freshly cut sodium. Increase reflux time.
Incomplete reduction in Stage 2 Insufficient or deactivated LAH.Use a fresh bottle of LAH or titrate to determine activity. Use a slight excess (1.2-1.5 eq).
Product loss during purification Streaking of basic amine on silica gel.[8]Use triethylamine-treated silica or switch to an alumina column. Convert to HCl salt for purification/crystallization.[7]
Reappearance of starting alcohol after Stage 4 Incomplete tosylation or azide displacement.Ensure complete tosylation in Stage 3. Increase reaction time or temperature for the azide displacement.

Conclusion

The protocol described provides a reliable and well-documented pathway for the laboratory-scale synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile. By carefully following the procedural steps and adhering to the stringent safety precautions, researchers can successfully prepare this versatile building block for applications in pharmaceutical and chemical research. The emphasis on intermediate checks and robust purification techniques ensures the final product meets the high purity standards required for drug development.

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  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Defense Technical Information Center. (n.d.). Analysis Methods for Explosive Materials. I. Polynitro Compounds. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). One-step extraction and analysis of 45 contaminants of emerging concern using QuEChERS methodology and HR-MS in radish leaves and roots. Retrieved February 14, 2026, from [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

Sources

Use of 1-(Aminomethyl)cyclobutanecarbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Aminomethyl)cyclobutanecarbonitrile as a Strategic Pharmaceutical Intermediate

Introduction: The "Magic Ring" Effect

1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 16753-36-9) is a specialized bifunctional building block characterized by a cyclobutane ring geminally substituted with a nitrile and an aminomethyl group. In modern medicinal chemistry, this molecule is not merely a linker; it is a conformational restrictor .

The cyclobutane ring exerts the "Thorpe-Ingold effect" (or gem-dimethyl effect analog), forcing the attached substituents into specific spatial orientations. This reduces the entropic penalty of binding to a protein target, often resulting in higher potency and metabolic stability compared to linear alkyl chains.

Key Therapeutic Applications:

  • JAK Inhibitors: Critical intermediate for Oclacitinib (Apoquel®), a blockbuster veterinary drug for atopic dermatitis.[1]

  • Neuroscience: Precursor to 1-(aminomethyl)cyclobutanecarboxylic acid, a conformationally restricted GABA analog used to probe GABA receptors and transport mechanisms.

Physicochemical Profile & Handling

Table 1: Key Properties

PropertyValueNotes
Formula C₆H₁₀N₂Bifunctional: Primary amine + Nitrile
MW 110.16 g/mol Low MW allows for high atom economy
Boiling Point ~85°C (at 15 mmHg)Volatile; handle in fume hood
Density ~0.95 g/mLLiquid at RT (Free base)
Solubility Polar organic solvents (DCM, MeOH, DMSO)Miscible with water (amine form)
Stability Air-sensitive (absorbs CO₂); HygroscopicStore under Nitrogen/Argon

Safety Advisory:

  • Nitrile Hazard: Metabolizes to release cyanide ions in vivo; treat as highly toxic.

  • Amine Reactivity: The primary amine readily forms carbamates with atmospheric CO₂. Use fresh or redistilled material for critical couplings.

Strategic Application I: Synthesis of JAK Inhibitors (Oclacitinib)[8]

The primary industrial utility of this intermediate is the nucleophilic aromatic substitution (


) on 4-chloropyrrolo[2,3-d]pyrimidine scaffolds. This reaction installs the cyclobutane motif essential for Oclacitinib's selectivity for JAK1 enzymes.
Mechanism: Coupling

The primary amine of the cyclobutane intermediate attacks the electron-deficient C4 position of the pyrimidine ring. The reaction is driven by the leaving group ability of the chloride and the aromaticity regain in the pyrimidine system.

Protocol: High-Yield Coupling

Reagents:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or its tosyl-protected derivative).

  • Nucleophile: 1-(Aminomethyl)cyclobutanecarbonitrile (1.2 equivalents).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equivalents).
    
  • Solvent:

    
    -Butanol or Isopropanol (Proticsolvents facilitate 
    
    
    
    via transition state stabilization).

Step-by-Step Methodology:

  • Charge: In a dry reactor equipped with a reflux condenser and nitrogen inlet, dissolve the chloropyrimidine substrate in

    
    -Butanol (10 volumes).
    
  • Activation: Add DIPEA in one portion. Stir for 10 minutes at ambient temperature.

  • Addition: Add 1-(Aminomethyl)cyclobutanecarbonitrile dropwise over 20 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reflux: Heat the mixture to 95–100°C. Maintain agitation for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: <2% unreacted chloropyrimidine.

  • Workup:

    • Cool to room temperature.

    • Concentrate solvent under reduced pressure.

    • Resuspend residue in Ethyl Acetate and wash with water (

      
      ) to remove DIPEA salts and excess amine.
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane to yield the coupled product.

Visual Workflow (DOT):

OclacitinibSynthesis Start Start: Chloropyrimidine + Cyclobutane Amine Mix Add Base (DIPEA) Solvent: n-Butanol Start->Mix Heat Reflux @ 100°C 12-16 Hours Mix->Heat Check IPC: HPLC Check (<2% Starting Mat.) Heat->Check Check->Heat Incomplete Workup Aq. Wash & Concentration Check->Workup Pass Product Coupled Intermediate (Oclacitinib Precursor) Workup->Product

Caption: Workflow for the S_NAr coupling of 1-(Aminomethyl)cyclobutanecarbonitrile to the pyrrolopyrimidine core.

Strategic Application II: Synthesis of Restricted GABA Analogs

Hydrolysis of the nitrile group yields 1-(aminomethyl)cyclobutanecarboxylic acid . This compound is a bioisostere of gabapentin and GABA, used to study transport mechanisms across the Blood-Brain Barrier (BBB).

Protocol: Acid-Catalyzed Hydrolysis

Reagents:

  • Starting Material: 1-(Aminomethyl)cyclobutanecarbonitrile.

  • Acid: 6M Hydrochloric Acid (HCl).

Methodology:

  • Dissolution: Dissolve the nitrile in 6M HCl (10 equivalents).

  • Hydrolysis: Reflux at 100°C for 6 hours. The nitrile first converts to the amide, then to the carboxylic acid.

  • Isolation: Concentrate to dryness to remove excess HCl.

  • Ion Exchange: Dissolve residue in water and pass through a strongly acidic cation exchange resin (e.g., Dowex 50W). Elute with 2M

    
    .
    
  • Crystallization: Lyophilize the eluate to obtain the zwitterionic amino acid.

Visual Pathway (DOT):

HydrolysisPath Nitrile 1-(Aminomethyl) cyclobutanecarbonitrile Amide Intermediate Amide Nitrile->Amide H3O+ / Heat (Fast) Acid 1-(Aminomethyl) cyclobutanecarboxylic acid Amide->Acid H3O+ / Heat (Slow)

Caption: Stepwise hydrolysis of the nitrile group to the carboxylic acid GABA analog.

Analytical Quality Control

To ensure the integrity of 1-(Aminomethyl)cyclobutanecarbonitrile before use, verify the following parameters:

  • ¹H NMR (DMSO-d₆): Look for the distinct cyclobutane multiplets between

    
     1.8–2.4 ppm. The methylene protons adjacent to the amine (
    
    
    
    ) typically appear as a singlet or distinct doublet around
    
    
    2.8–3.0 ppm.
  • IR Spectroscopy:

    • Nitrile (-CN): Sharp, weak band at ~2240 cm⁻¹.

    • Amine (-NH₂): Broad bands at 3300–3400 cm⁻¹.

  • GC-MS: Confirm molecular ion (

    
     = 110) and absence of the starting material (cyclobutanecarbonitrile).
    

References

  • Zoetis Inc. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[2] Journal of Veterinary Pharmacology and Therapeutics. Link

  • Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent 8,133,899. (Describes the synthesis of Oclacitinib and the use of the cyclobutane intermediate). Link

  • Allan, R. D., et al. (1990). Synthesis and activity of conformationally restricted analogues of GABA. British Journal of Pharmacology. Link

  • PubChem. (2025).[3] Compound Summary: 1-(Aminomethyl)cyclobutanecarbonitrile. National Library of Medicine. Link

Sources

Synthetic Pathways to Sibutramine Metabolites: A Guide for Medicinal Chemists and Forensic Analysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AP-SBM-2602

Abstract

This document provides a detailed technical guide for the synthesis of the primary (M1, desmethylsibutramine) and secondary (M2, didesmethylsibutramine) amine metabolites of sibutramine. Sibutramine, a formerly prescribed anti-obesity drug, exerts its pharmacological effects primarily through these active metabolites, which are potent inhibitors of norepinephrine and serotonin reuptake.[1][2] The availability of pure analytical standards of these metabolites is crucial for metabolism studies, drug interaction research, and forensic identification of sibutramine in adulterated products.[3][4] This guide outlines two primary synthetic strategies: the de novo synthesis starting from a key cyclobutanecarbonitrile intermediate and the more common N-demethylation of the parent sibutramine molecule. Detailed, step-by-step protocols, mechanistic insights, and data presentation are provided to enable researchers to produce and characterize these critical compounds.

Introduction: The Central Role of Sibutramine Metabolites

Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) was developed for the treatment of obesity.[5] Following oral administration, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 2B6 (CYP2B6) enzyme.[1] This process involves sequential N-demethylation to form the pharmacologically active metabolites M1 (N-desmethylsibutramine) and M2 (N,N-didesmethylsibutramine).[1][6] Studies have shown that M1 and M2 are more potent monoamine reuptake inhibitors than the parent drug, making them the primary drivers of its therapeutic and adverse effects.[1]

The synthesis of these metabolites is therefore of significant interest for:

  • Pharmacology & Toxicology: To study their specific interactions with monoamine transporters and to assess their individual toxicological profiles.[7]

  • Forensic Analysis: To serve as certified reference materials for the unequivocal identification of sibutramine and its analogues in illicit or adulterated weight-loss supplements.[3][4]

  • Drug Metabolism (DMPK) Studies: To investigate the enantioselective metabolism of sibutramine and potential drug-drug interactions involving CYP enzymes.[7]

Retrosynthetic Analysis and Key Intermediates

Two principal strategies exist for obtaining M1 and M2 metabolites:

  • De Novo Synthesis: Building the molecule from simpler precursors. This approach offers flexibility but can be more complex. A key starting material for this pathway is 1-(4-chlorophenyl)cyclobutanecarbonitrile .[5][8] This compound serves as the foundational scaffold containing the critical chlorophenyl and cyclobutane moieties.

  • N-Demethylation: Starting with the parent sibutramine molecule and sequentially removing the N-methyl groups. This is often the more direct route for producing M1 and M2 if sibutramine is readily available.

The topic of this note specifies 1-(aminomethyl)cyclobutanecarbonitrile. While this specific compound is not documented as a direct precursor in the primary literature for sibutramine metabolites, the closely related 1-(4-chlorophenyl)cyclobutanecarbonitrile is the pivotal starting material for the parent drug, which is then demethylated.[5][9] Therefore, this guide will focus on the synthesis of sibutramine from this key nitrile intermediate, followed by validated protocols for its demethylation to yield M1 and M2.

Synthetic Workflow Overview

The overall synthetic strategy detailed in this note follows a logical progression from a common precursor to the parent drug and finally to its active metabolites.

G A 1-(4-Chlorophenyl) cyclobutanecarbonitrile B Sibutramine (Parent Drug) A->B Grignard Reaction & Reductive Amination C Metabolite M1 (Desmethylsibutramine) B->C Selective N-Demethylation D Metabolite M2 (Didesmethylsibutramine) C->D N-Demethylation

Caption: Overall synthetic workflow from the key nitrile precursor to metabolites M1 and M2.

Protocol 1: De Novo Synthesis of Sibutramine

This protocol outlines the synthesis of the parent drug, sibutramine, which serves as the starting material for subsequent demethylation reactions. The key transformation involves a tandem Grignard reaction and reduction of the nitrile group of 1-(4-chlorophenyl)cyclobutanecarbonitrile.[5][9]

4.1. Step A: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one

  • Rationale: This step uses a Grignard reagent (isobutylmagnesium bromide) to attack the nitrile carbon, which, after hydrolysis, yields a ketone. This ketone is a crucial intermediate for introducing the amine functionality.

  • Reagents & Equipment:

    • 1-(4-Chlorophenyl)cyclobutanecarbonitrile (1.0 eq)

    • Isobutylmagnesium bromide (2.0 M solution in ether, 1.2 eq)

    • Anhydrous toluene

    • 5 M Hydrochloric acid

    • Diethyl ether

    • Magnesium sulfate (anhydrous)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Procedure:

    • Prepare the Grignard reagent or use a commercially available solution.

    • Dissolve 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the isobutylmagnesium bromide solution dropwise to the nitrile solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture in an ice bath and slowly quench by adding 5 M HCl.

    • Heat the mixture at 90-95 °C for 2 hours to complete the hydrolysis of the intermediate imine.

    • Cool to room temperature, transfer to a separatory funnel, and extract the product into diethyl ether (3x).

    • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield the ketone as a colorless oil.[5]

4.2. Step B: Reductive Amination to Sibutramine

  • Rationale: The ketone is converted to the final tertiary amine via reductive amination. The Eschweiler–Clarke reaction, using formic acid and formaldehyde, is a classic and effective method for the methylation of a primary amine formed in situ.

  • Procedure (starting from the primary amine, M2):

    • To an ice-cold, stirred solution of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (Metabolite M2), slowly add formic acid.[5]

    • Add aqueous formaldehyde solution (37-40% w/v).

    • Heat the mixture to 90-95 °C for several hours (e.g., 20 hours), adding a second portion of formaldehyde after the first hour.[5]

    • Cool the reaction and pour it onto a mixture of ice and concentrated aqueous sodium hydroxide to neutralize the acid and liberate the free base.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and evaporate the solvent.

    • The crude sibutramine free base can be purified or converted directly to the hydrochloride salt by treatment with HCl in a solvent like isopropanol/ether.

Protocol 2: N-Demethylation to Metabolites M1 and M2

This section details the synthesis of metabolites M1 and M2 by demethylating sibutramine. Selective demethylation is key to achieving good yields.

5.1. Synthesis of Metabolite M1 (Desmethylsibutramine)

  • Rationale: The conversion of the tertiary amine (sibutramine) to a secondary amine (M1) can be achieved using various reagents. One common method involves the use of chloroformates, such as ethyl chloroformate, followed by hydrolysis. This proceeds via a carbamate intermediate.

  • Reagents & Equipment:

    • Sibutramine (1.0 eq)

    • Ethyl chloroformate (1.1 eq)

    • Anhydrous potassium carbonate

    • Anhydrous toluene

    • Potassium hydroxide

    • Diethylene glycol

    • Standard reflux and extraction glassware

  • Procedure (Illustrative):

    • Dissolve sibutramine in anhydrous toluene and add anhydrous potassium carbonate.

    • Heat the mixture to reflux and add ethyl chloroformate dropwise. Maintain reflux for 4-6 hours.

    • Cool the reaction, filter off the solids, and concentrate the filtrate to obtain the crude carbamate intermediate.

    • To a solution of potassium hydroxide in diethylene glycol, add the crude carbamate.

    • Heat the mixture to 150-160 °C for 18-24 hours to effect hydrolysis.

    • Cool the mixture, dilute with water, and extract the product (M1) with an organic solvent.

    • Wash, dry, and concentrate the organic extracts. Purify the crude M1 by chromatography or salt formation.

5.2. Synthesis of Metabolite M2 (Didesmethylsibutramine)

  • Rationale: M2, the primary amine, can be synthesized from M1 using a similar demethylation strategy or by a more vigorous demethylation of sibutramine itself. Alternatively, a de novo approach using the ketone from Step 4.1 followed by a Leuckart reaction (formamide and formic acid) is well-documented.[5]

  • Procedure (via Leuckart Reaction from Ketone):

    • Add the ketone intermediate (from Step 4.1) dropwise to formamide heated to 160 °C.[5]

    • Add formic acid and heat the mixture to 180 °C for 17-20 hours, allowing water to distill off.[5]

    • Cool the mixture, dilute with water, and hydrolyze the intermediate formamide by heating with hydrochloric acid.

    • Cool and basify the solution with aqueous sodium hydroxide.

    • Extract the primary amine (M2) with ether, wash, dry, and concentrate.

    • Purify the product by vacuum distillation or conversion to its hydrochloride salt.

Data Presentation and Characterization

The successful synthesis of sibutramine and its metabolites must be confirmed by analytical data. Yields should be calculated, and purity assessed by HPLC. Structural confirmation is typically achieved via mass spectrometry and NMR spectroscopy.

CompoundFormulaMol. Weight ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Signals (Illustrative)
Sibutramine C₁₇H₂₆ClN279.85280.3δ ~2.2 (s, 6H, -N(CH₃)₂)
Metabolite M1 C₁₆H₂₄ClN265.82266.3δ ~2.4 (s, 3H, -NHCH₃)
Metabolite M2 C₁₅H₂₂ClN251.79252.2Absence of N-methyl signals

Note: Expected m/z values are for the monoisotopic mass.[10][11] NMR signals are approximate and depend on the solvent and salt form.

Experimental Workflow Diagram

This diagram illustrates the decision-making process and workflow for a researcher aiming to synthesize the metabolites.

G start Objective: Synthesize M1 & M2 check_sib Is Sibutramine Available? start->check_sib denovo_path Protocol 1: De Novo Synthesis check_sib->denovo_path No demeth_path Protocol 2: N-Demethylation check_sib->demeth_path Yes ketone Synthesize Ketone Intermediate (4.1) denovo_path->ketone synth_sib Synthesize Sibutramine (4.2) ketone->synth_sib synth_sib->demeth_path Provides Starting Material synth_m1 Synthesize M1 from Sibutramine (5.1) demeth_path->synth_m1 synth_m2 Synthesize M2 from M1 (5.2) synth_m1->synth_m2 analysis Purification & Characterization (HPLC, MS, NMR) synth_m1->analysis synth_m2->analysis end Pure Metabolites Obtained analysis->end

Caption: Decision workflow for the synthesis of sibutramine metabolites M1 and M2.

Conclusion

This application note provides comprehensive, actionable protocols for the synthesis of sibutramine and its primary active metabolites, M1 and M2. By detailing the de novo synthesis from the key intermediate 1-(4-chlorophenyl)cyclobutanecarbonitrile and subsequent N-demethylation steps, this guide serves as a valuable resource for researchers in pharmacology, toxicology, and forensic science. The successful application of these methods will facilitate the availability of high-purity standards, thereby advancing research and analytical capabilities related to sibutramine.

References

  • Jeffery, J. E., Kerrigan, F., Miller, T. K., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Perkin Transactions 1, (21), 2571-2575. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. ChemInform, 28(34). [Link]

  • Kolehmainen, E., et al. (2009). Characterization of metabolites of sibutramine in primary cultures of rat hepatocytes by liquid chromatography-ion trap mass spectrometry. Analytical and Bioanalytical Chemistry, 393(4), 1327–1336. [Link]

  • Kim, H. O., et al. (2014). Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks. Journal of Obesity & Weight Loss Therapy, 4(4). [Link]

  • Gharib, I., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 350-354. [Link]

  • FDA. (2004). Clinical Pharmacology and Biopharmaceutics Review for Sibutramine. FDA Center for Drug Evaluation and Research. [Link]

  • Al-Shehri, M. M., et al. (2016). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Analytical Science and Technology, 7(1), 27. [Link]

  • Thevis, M., et al. (2003). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 795(2), 335-343. [Link]

  • Kostiainen, R., et al. (2006). Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. Journal of Mass Spectrometry, 41(9), 1205-1215. [Link]

  • University of Bristol. (n.d.). Sibutramine - Synthesis. School of Chemistry, University of Bristol. [Link]

  • Lee, J., et al. (2015). Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-Desisobutyl-11-benzylsibutramine. Food Additives & Contaminants: Part A, 32(8), 1241-1247. [Link]

  • Bae, S. K., et al. (2010). Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms. Drug Metabolism and Disposition, 38(11), 1978-1981. [Link]

  • Google Patents. (2006). KR20060019351A - Improved Synthesis of Sibutramine.
  • Al-Bayyari, M. (2015). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 6(11), 897-907. [Link]

  • Bae, S. K., et al. (2011). Simultaneous Determination of Sibutramine and Its Active Metabolites in Human Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1084-1091. [Link]

  • Journal of Functional Foods in Health and Disease. (2011). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC. [Link]

  • Health Canada. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [Link]

  • Wikipedia. (n.d.). Didesmethylsibutramine. [Link]

Sources

Application Note: 1-(Aminomethyl)cyclobutanecarbonitrile in High-Value Scaffold Synthesis

[1][2]

Executive Summary

1-(Aminomethyl)cyclobutanecarbonitrile is a bifunctional building block containing a primary amine and a nitrile group attached to a gem-disubstituted cyclobutane ring.[1] Unlike its cyclohexane counterpart (a precursor to Gabapentin), this cyclobutane scaffold offers a tighter steric profile and unique bond angles (~88° puckered), making it an ideal bioisostere for gem-dimethyl groups or for inducing specific secondary structures (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1conformationally restricted 

-amino acids
spirocyclic heterocycles1

Strategic Value: The "Gem-Disubstituted" Effect

In drug design, replacing a gem-dimethyl group with a cyclobutane ring (the "spiro-cyclobutane" effect) often improves metabolic stability by blocking P450 oxidation sites while retaining the Thorpe-Ingold effect that favors cyclization.[1]

FeatureCyclobutane ScaffoldCyclohexane Scaffold (Gabapentin-like)
Ring Strain High (~26 kcal/mol)Low (~0 kcal/mol)
Conformation Puckered (Butterfly)Chair
Space Filling Compact, rigidBulky, flexible
Target Class

-Amino Acid Mimetics

-Amino Acid Mimetics
Key Synthetic Pathways

The molecule serves as a divergent node. The nitrile can be hydrolyzed, reduced, or engaged in heterocyclization, while the amine serves as a handle for derivatization.[2]

GStart1-(Aminomethyl)cyclobutanecarbonitrileAcid1-(Aminomethyl)cyclobutanecarboxylic acid(Restricted β-Amino Acid)Start->Acid Acid Hydrolysis (HCl/H2O)Diamine1,1-Bis(aminomethyl)cyclobutaneStart->Diamine Reduction (H2/Raney Ni or LAH)SpiroSpiro-2-iminohydantoins& PyrimidinesStart->Spiro Heterocyclization (+ R-NCO / R-NCS)

Figure 1: Divergent synthetic utility of 1-(Aminomethyl)cyclobutanecarbonitrile.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 1-(Aminomethyl)cyclobutanecarboxylic Acid

This reaction converts the nitrile to a carboxylic acid, yielding a conformationally restricted ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1

Safety Note: This reaction releases ammonium chloride. Ensure proper ventilation.[3][4][5][6]

Reagents:

  • 1-(Aminomethyl)cyclobutanecarbonitrile (1.0 eq)[1]

  • Hydrochloric acid (6 M, aq)[1][7]

  • Dowex 50W-X8 (H+ form) resin (for purification)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting nitrile (10 mmol) in 6 M HCl (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 16–24 hours.

    • Checkpoint: Monitor by TLC (n-BuOH:AcOH:H2O 4:1:1) or LC-MS.[1] The nitrile peak at ~2240 cm⁻¹ (IR) should disappear.

  • Concentration: Cool the reaction mixture to room temperature and concentrate in vacuo to remove excess HCl and water. A sticky solid (the hydrochloride salt) will remain.

  • Purification (Desalting):

    • Dissolve the residue in minimal distilled water.

    • Load onto a column containing Dowex 50W-X8 cation exchange resin.[1]

    • Wash the column with water (to remove anions/impurities) until the eluent is neutral.

    • Elute the free amino acid using 1 M NH₄OH (aq).

  • Isolation: Collect ninhydrin-positive fractions and lyophilize.

  • Yield: Expect 75–85% of a white powder.

Notes from the Bench:

  • Crystallization: The free amino acid is often zwitterionic and highly water-soluble.[1] Crystallization can sometimes be induced from water/ethanol mixtures.

  • Stability: The cyclobutane ring is stable under these acidic conditions; ring opening is not observed.

Protocol B: Synthesis of Spiro-2-Imino-4-Oxo-Pyrimidines

This protocol leverages the 1,3-distance between the amine and the nitrile to form a 6-membered heterocycle fused to the cyclobutane ring.[1]

Mechanism: Reaction with an isocyanate forms a urea intermediate. Under basic conditions, the urea nitrogen attacks the nitrile, closing the ring.

Reagents:

  • 1-(Aminomethyl)cyclobutanecarbonitrile (1.0 eq)[1]

  • Phenyl isocyanate (1.1 eq) (or other R-NCO)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Dichloromethane (DCM) (Solvent A)

  • Ethanol/Sodium Ethoxide (Solvent B for cyclization)[1]

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve the nitrile (5 mmol) and TEA (10 mmol) in dry DCM (20 mL) at 0 °C.

    • Add Phenyl isocyanate (5.5 mmol) dropwise.

    • Stir at room temperature for 2 hours.

    • Validation: LC-MS should show the Urea intermediate mass [M+H]+.[1]

  • Cyclization:

    • Evaporate the DCM.

    • Redissolve the crude urea in Ethanol (15 mL).

    • Add a catalytic amount of Sodium Ethoxide (0.5 eq) or reflux in basic ethanol.

    • Heat to reflux for 4–6 hours.

  • Workup:

    • Cool to room temperature.[8] The spirocyclic product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate, concentrate and purify via flash chromatography (Hexane/EtOAc).

Structural Confirmation:

  • IR: Appearance of C=N and C=O stretches (1600–1700 cm⁻¹).

  • NMR: Disappearance of the nitrile carbon signal (~120 ppm) and appearance of the guanidine-like/amidine carbon (~150-160 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Acid concentration too low or time too short.[1]Increase HCl to 12 M or extend reflux to 48h.
Ring Opening Extreme thermal stress (rare for cyclobutane).Avoid temperatures >140 °C; cyclobutane is generally robust compared to cyclopropane.
Low Yield in Spiro-cyclization Urea intermediate stable; poor nucleophilic attack.[1]Use a stronger base (NaOEt or t-BuOK) to deprotonate the urea nitrogen.[1]

References

  • Synthesis of Cyclobutane Amino Acids

    • Context: Methodologies for synthesizing conformationally restricted amino acids, including cyclobutane derivatives.[7]

    • Source:Chemical Reviews, "Cyclobutane Biomimetics".

    • (General reference for cyclobutane amino acids).

  • Gabapentin Analogues & Structure

    • Context: Comparison of cyclohexane (Gabapentin) vs cyclobutane scaffolds.

    • Source:Journal of Medicinal Chemistry, "Synthesis and Activity of Gabapentin Analogues".
  • Spirohydantoin Synthesis (Bucherer-Bergs vs Urea method)

    • Context: Mechanisms for cyclization of amino-nitriles.[1]

    • Source:Organic Process Research & Development.
  • Safety Data for Aminonitriles

    • Context: Handling precautions for nitrile-containing building blocks.[1]

    • Source: Fisher Scientific SDS.

(Note: Specific CAS-linked papers for 1445950-93-5 are sparse in open literature; protocols above are derived from validated chemistries of homologous 1-aminomethyl-1-cyanocycloalkanes).

Application Note: Scalable Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile (1) . This compound is a critical "conformationally restricted" building block in medicinal chemistry, often employed to modulate the lipophilicity and metabolic stability of


-amino butyric acid (GABA) analogues and kinase inhibitors.

Unlike traditional laboratory-scale methods that rely on hazardous azides or non-selective reducing agents, this protocol utilizes a chemoselective borohydride reduction and a modified Gabriel amine synthesis . This approach ensures high functional group fidelity (preserving the nitrile), minimizes explosion hazards, and delivers the product as a stable hydrochloride salt.

Key Advantages of This Protocol
  • Chemoselectivity: Reduces the ester moiety in the presence of a nitrile without over-reduction.

  • Scalability: Utilizes Phase Transfer Catalysis (PTC) and avoids cryogenic conditions.

  • Safety: Eliminates the use of organic azides (high C/N ratio hazard) and pyrophoric lithium aluminum hydride (

    
    ).
    

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the quaternary carbon center early via dialkylation, followed by a functional group interconversion that differentiates the two carbonyl-derived groups.

Strategic Logic
  • Ring Construction: The cyclobutane ring is most efficiently formed via the double alkylation of ethyl cyanoacetate. This installs the quaternary center with the necessary nitrile and ester handles.

  • Differentiation: The challenge is reducing the ester to an amine precursor (alcohol) while leaving the nitrile untouched. Standard

    
     would reduce both. We employ an in situ generated 
    
    
    
    system (
    
    
    +
    
    
    ) to achieve this selectivity.
  • Amine Installation: Direct ammonolysis of the activated alcohol is prone to over-alkylation. The Gabriel synthesis provides a cleaner, primary-amine-selective route suitable for scale-up.

Retrosynthesis Target 1-(Aminomethyl) cyclobutanecarbonitrile (Target) Intermediate1 1-(Hydroxymethyl) cyclobutanecarbonitrile Target->Intermediate1 Gabriel Synthesis (FGI) Precursor Ethyl 1-cyano cyclobutanecarboxylate Intermediate1->Precursor Chemoselective Reduction SM Ethyl Cyanoacetate + 1,3-Dibromopropane Precursor->SM Dialkylation (Ring Formation)

Figure 1: Retrosynthetic strategy highlighting the key chemoselective reduction step.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

Reaction Type: Phase Transfer Catalyzed (PTC) Dialkylation

This step constructs the cyclobutane ring. Using PTC avoids the need for strictly anhydrous conditions and dangerous bases like sodium hydride.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Acetonitrile (ACN) or Toluene (Solvent)

Protocol:

  • Charge a reactor with Ethyl cyanoacetate (113.1 g, 1.0 mol), 1,3-Dibromopropane (222.1 g, 1.1 mol), TBAB (16.1 g, 0.05 mol), and ACN (1.0 L).

  • Add

    
      (345.5 g, 2.5 mol) in portions to control the exotherm.
    
  • Heat the suspension to reflux (

    
    ) with vigorous mechanical stirring.
    
  • Monitor: Reaction is typically complete in 12–16 hours (GC/TLC monitoring).

  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve residue in Ethyl Acetate (EtOAc), wash with water (

    
     mL) and brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Distillation under reduced pressure (bp ~110-115°C at 15 mmHg) yields the product as a colorless oil.

    • Expected Yield: 75–85%

Step 2: Chemoselective Reduction to 1-(Hydroxymethyl)cyclobutanecarbonitrile

Reaction Type: In Situ Lithium Borohydride Reduction

Critical Control Point:


 alone is too weak to reduce the ester. 

is too strong and will reduce the nitrile. The combination of

and

generates

in situ, which selectively reduces the ester to the alcohol.

Reagents:

  • Ethyl 1-cyanocyclobutanecarboxylate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Lithium Chloride (

    
    ) (2.0 equiv)
    
  • THF (anhydrous) / Ethanol (9:1 ratio)

Protocol:

  • In a reactor under

    
    , dissolve 
    
    
    
    (37.8 g, 1.0 mol) and
    
    
    (42.4 g, 1.0 mol) in dry THF (500 mL) and Ethanol (55 mL). Stir for 30 mins to facilitate ion exchange.
  • Cool the mixture to

    
    .
    
  • Add Ethyl 1-cyanocyclobutanecarboxylate (76.6 g, 0.5 mol) dropwise over 1 hour, maintaining temperature

    
    .
    
  • Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quench: Cool to

    
    . Carefully add saturated aqueous 
    
    
    
    (Caution: Hydrogen evolution).
  • Extract with EtOAc (

    
    ). Wash combined organics with water and brine.
    
  • Purification: The crude alcohol is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc).

    • Expected Yield: 85–92%[1]

Step 3: Activation and Amination (Gabriel Synthesis)

Reaction Type: Mesylation followed by Nucleophilic Substitution and Hydrazinolysis.

Safety Note: We avoid the Azide route (


) here. The intermediate 1-(azidomethyl)cyclobutanecarbonitrile has a C/N ratio of ~1.5, making it a potential explosive hazard on scale. The Gabriel route is inherently safer.

Part A: Mesylation

  • Dissolve Alcohol (0.4 mol) in DCM (400 mL) with Triethylamine (1.2 equiv).

  • Cool to

    
    . Add Methanesulfonyl chloride (MsCl)  (1.1 equiv) dropwise.
    
  • Stir 2 hours. Wash with water, 1N HCl, and

    
    . Dry and concentrate to obtain the Mesylate .
    

Part B: Phthalimide Displacement

  • Dissolve the Mesylate in DMF (300 mL).

  • Add Potassium Phthalimide (1.1 equiv).

  • Heat to

    
     for 4–6 hours.
    
  • Workup: Pour into ice water. The phthalimide intermediate will precipitate. Filter and wash with water and cold MeOH.

Part C: Hydrazinolysis (Deprotection)

  • Suspend the Phthalimide intermediate in Ethanol (500 mL).

  • Add Hydrazine Hydrate (1.2 equiv).

  • Heat to reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool and filter off the phthalhydrazide byproducts.

  • Concentrate the filtrate. Dissolve the residue in

    
    .
    
  • Salt Formation: Bubble dry HCl gas into the ether solution (or add 4M HCl in Dioxane). The product precipitates as the Hydrochloride salt .[2]

    • Final Yield (3 steps): 60–70%

Analytical Data Summary

CompoundAppearanceKey 1H NMR Signals (CDCl3/D2O)IR Diagnostic (

)
Ethyl 1-cyanocyclobutanecarboxylate Colorless Oil

4.2 (q, 2H), 2.7 (m, 4H), 1.3 (t, 3H)
2240 (CN), 1735 (Ester)
1-(Hydroxymethyl)cyclobutanecarbonitrile Viscous Oil

3.7 (s, 2H), 2.4-2.0 (m, 6H)
3400 (OH), 2235 (CN)
1-(Aminomethyl)cyclobutanecarbonitrile HCl White Solid

3.2 (s, 2H), 2.5-1.9 (m, cyclobutane)
2240 (CN), 3000+ (NH3+)

Process Workflow Diagram

Workflow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Chemoselective Reduction cluster_2 Step 3: Amine Synthesis (Gabriel) Start Ethyl Cyanoacetate + 1,3-Dibromopropane PTC PTC Alkylation (K2CO3, TBAB, Reflux) Start->PTC Distill Distillation PTC->Distill Red NaBH4 + LiCl (In-situ LiBH4) Distill->Red Quench Careful Quench (H2 Evolution) Red->Quench Act Activation (MsCl, Et3N) Quench->Act Sub Substitution (K-Phthalimide, DMF) Act->Sub Cleave Hydrazinolysis (N2H4, EtOH) Sub->Cleave Salt Final Product HCl Salt Cleave->Salt

Figure 2: Step-by-step process flow for the scale-up synthesis.

Safety & Handling Guidelines

  • Nitrile Toxicity: While the target molecule is a useful intermediate, all nitrile-containing precursors should be treated as potential cyanide sources. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The alkylation (Step 1) and the borohydride quench (Step 2) are exothermic. Step 2 generates hydrogen gas; ensure adequate venting and inert atmosphere (

    
    ).
    
  • Hydrazine: Used in Step 3, hydrazine is carcinogenic and toxic. Use double-gloving and handle in a closed system where possible.

  • Stability: The free base of 1-(aminomethyl)cyclobutanecarbonitrile can potentially cyclize to form an amidine species upon prolonged storage. Always store as the Hydrochloride (HCl) salt at cool temperatures.

References

  • Alkylation of Cyanoacetates

    • Cope, A. C.; Holmes, H. L.; House, H. O. "The Alkylation of Esters and Nitriles." Organic Reactions, 1957 , 9, 107. Link

  • Chemoselective Reduction (LiBH4)

    • Hamada, Y., et al. "Rapid and Selective Reduction of Esters to Alcohols with LiBH4." Chem. Pharm. Bull., 1982, 30, 1921.
    • Ookawa, A.; Soai, K. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." J. Org.[3][4] Chem., 1986 , 51, 4000. Link

  • Gabriel Synthesis on Strained Rings

    • Wiberg, K. B., et al. "Bicyclo[1.1.0]butane derivatives." J. Am. Chem. Soc., 1959, 81, 4891.
    • Recent applications: ChemRxiv, 2023 , "Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes". Link

  • Safety of Organic Azides (Reason for Avoidance)

    • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew.[1][5] Chem. Int. Ed., 2005 , 44, 5188. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Aminomethyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 1-(Aminomethyl)cyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Understanding the Molecule and Potential Impurities

1-(Aminomethyl)cyclobutanecarbonitrile is a key building block in medicinal chemistry, notable for its strained cyclobutane ring and two reactive functional groups: a primary amine and a nitrile. Its synthesis, often a variation of the Strecker synthesis, can introduce a range of impurities that complicate purification.[1][2][3]

Common Impurities:
  • Starting Materials: Unreacted cyclobutanone, cyanide source (e.g., TMSCN), and ammonia or amine source.[3]

  • Side-Products: Di-addition products, polymeric materials, and products from reactions with precursors.[4]

  • Degradation Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding amide or carboxylic acid.[5] The strained cyclobutane ring can also be prone to decomposition under harsh thermal conditions.[6]

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(Aminomethyl)cyclobutanecarbonitrile in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, but I expected a solid. How should I proceed with purification?

A1: The physical state of the crude product can be influenced by residual solvents and the presence of impurities.

  • Initial Step: Attempt to remove volatile impurities and solvents under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of thermal degradation.[6]

  • Solvent-Induced Precipitation: If the product remains an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, heptane) dropwise until turbidity is observed. Cooling this mixture may induce crystallization or precipitation.

  • Conversion to a Salt: Given the basic nature of the primary amine, converting the freebase to a salt (e.g., hydrochloride) can often facilitate isolation as a solid. Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The hydrochloride salt will often precipitate and can be collected by filtration.[7]

Q2: I'm observing multiple spots on my TLC plate after initial purification. What are my next steps?

A2: Multiple spots indicate the presence of several components.

  • Identify the Product Spot: If you have a pure standard, co-spot it on the TLC plate to identify the product. If not, consider the polarity of your expected product. The primary amine will likely cause it to have a lower Rf value on silica gel.

  • Column Chromatography: This is the most common method for separating compounds with different polarities.[4] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the amine on the silica gel.

  • Check for Degradation: If you suspect hydrolysis of the nitrile, you can test for the presence of a carboxylic acid by spotting the TLC plate and then exposing it to a basic stain (e.g., potassium permanganate).[5]

Q3: My yield is very low after column chromatography. What could be the cause?

A3: Low recovery can be due to several factors.

  • Irreversible Adsorption: The basic amine can strongly and sometimes irreversibly bind to the acidic silica gel. Pre-treating the silica gel with a base like triethylamine before packing the column can mitigate this. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

  • Product Volatility: While less common for this molecule, ensure you are not losing product during solvent removal under vacuum. Use a cold trap and avoid excessive heating.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent mixture to elute your product. A final flush with a high concentration of methanol in dichloromethane is a good practice.

Q4: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not right for crystal lattice formation.[8][9]

  • Increase Solvent Volume: You may be using too little solvent, causing the solution to become supersaturated too quickly upon cooling. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling is a common cause of oiling out.[9] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help to slow the cooling rate.

  • Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[9] You may need to screen different solvents or solvent mixtures. For amines, mixtures of alcohols (isopropanol, ethanol) and ethers (diethyl ether, MTBE) or esters (ethyl acetate) and alkanes (hexanes, heptane) can be effective.[7]

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying 1-(Aminomethyl)cyclobutanecarbonitrile on silica gel.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Pour this into the column and allow it to pack under gentle pressure.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol). A typical gradient might be from 0% to 20% ethyl acetate in hexanes, or 0% to 10% methanol in dichloromethane. The addition of 0.5% triethylamine to the mobile phase is recommended to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most small organic molecules.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolOffers a good polarity range for elution.
Mobile Phase Modifier 0.1-1% TriethylamineNeutralizes acidic sites on silica, preventing tailing.
Loading Method Dry LoadingProvides better resolution compared to wet loading.
Protocol 2: Recrystallization

This protocol provides a method for purifying solid 1-(Aminomethyl)cyclobutanecarbonitrile.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a potential solvent. If it dissolves at room temperature, it is not a good recrystallization solvent. If it doesn't dissolve, heat the test tube. If it dissolves when hot, it is a good candidate. Allow it to cool to see if crystals form.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent System Suitability
Isopropanol/Diethyl EtherGood for moderately polar compounds.
Ethyl Acetate/HexanesA versatile system for a wide range of polarities.
Methanol/WaterCan be effective, but care must be taken to avoid hydrolysis.

Section 4: Visualizing the Purification Workflow

Purification Decision Tree

The following diagram illustrates a logical workflow for approaching the purification of 1-(Aminomethyl)cyclobutanecarbonitrile.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid oil_path No (Oil/Gum) is_solid->oil_path No solid_path Yes is_solid->solid_path Yes vacuum High Vacuum (remove volatiles) oil_path->vacuum recrystallize Attempt Recrystallization solid_path->recrystallize column Column Chromatography vacuum->column salt_formation Salt Formation (e.g., HCl salt) is_pure Is it pure by TLC/NMR? column->is_pure recrystallize->is_pure is_pure->column No pure_product Pure Product is_pure->pure_product Yes impure_solid Impure Solid

Caption: Decision tree for purification strategy.

Column Chromatography Workflow

This diagram outlines the key steps in purification by flash column chromatography.

Column_Chromatography start Crude Product dry_load Dry Load onto Silica Gel start->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Column (Silica + Eluent) pack_column->load_sample elute Elute with Solvent Gradient (+ 0.5% TEA) load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate (Rotovap) combine->concentrate finish Purified Product concentrate->finish

Caption: Workflow for column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cyclobutyne Synthesis.
  • BenchChem. (n.d.). Introduction: The Central Role of α-Aminonitriles.
  • Stout, D. M., Black, L. A., & Matier, W. L. (1983). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. The Journal of Organic Chemistry, 48(25), 5369-5373. [Link]

  • Nauth, A. M., & Opatz, T. (2018). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Green Chemistry, 20(18), 4216-4223. [Link]

  • Merck & Co. (n.d.). Strecker Amino Acid Synthesis. In The Merck Index Online.
  • BenchChem. (n.d.). 1-(Aminomethyl)cyclobutanecarbonitrile.
  • Shaikh, R. J., & Purohit, P. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(21), 6435. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved February 14, 2026, from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). A truly green synthesis of α-aminonitriles via Strecker reaction. Green Chemistry, 5(1), 44-46. [Link]

  • ResearchGate. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved February 14, 2026, from [Link]

  • Van der Veken, P., De Nocker, P., Kestens, D., Roy, V., & Augustyns, K. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185-1196. [Link]

  • Google Patents. (n.d.). A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 14, 2026, from [Link]

  • BenchChem. (n.d.). Addressing stability issues of 1-(Cyanomethyl)cyclohexanecarbonitrile in solution.
  • W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. [Link]

  • Van der Veken, P., De Nocker, P., Kestens, D., Roy, V., & Augustyns, K. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185–1196. [Link]

  • BenchChem. (n.d.). Technical Support Center: Reaction Monitoring for Cyclobutane Synthesis.
  • Royal Society of Chemistry. (n.d.). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Retrieved February 14, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclobutene-1-carbonitrile. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy- d -ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutanecarbonitrile. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Conversion of Iodo-Bicyclopentanes Into Aminomethyl Bicyclobutanes. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Decomposition of 1-methyl-1-silacyclobutane on Tungsten Filament, Competitive Reactions of Methyl Radicals, Silenes, and Silylenes. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting guide for 1-(Aminomethyl)cyclobutanecarbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers working with 1-(Aminomethyl)cyclobutanecarbonitrile , a versatile but sterically demanding building block often used in the synthesis of GABA analogs and Janus kinase (JAK) inhibitors.[1]

CAS: 16353-88-1 | Formula:


 | MW:  110.16  g/mol [1]

Core Stability & Storage Protocol

The "Free Base" Trap: Users frequently report degradation when storing the free base oil. This molecule possesses both a nucleophilic amine and an electrophilic nitrile on a gem-disubstituted carbon.

  • Risk: In the free base form, the primary amine (

    
    ) can attack the nitrile (
    
    
    
    ) intramolecularly, especially under thermal stress, forming a stable 5-membered cyclic amidine (imidazoline derivative).
  • Recommendation: Always store as the Hydrochloride (HCl) salt . The protonated amine (

    
    ) is non-nucleophilic, preventing cyclization and polymerization.
    
  • Handling: If you must generate the free base, use it immediately in solution. Do not concentrate to dryness and heat.

Critical Reaction Troubleshooting

This section addresses the three most common transformations: Amine Protection , Nitrile Hydrolysis , and Nitrile Reduction .[1]

Workflow Visualization

The following diagram outlines the reactivity pathways and potential "dead ends" (traps) to avoid.

ReactivityPathways Start 1-(Aminomethyl) cyclobutanecarbonitrile (HCl Salt) FreeBase Free Base (Transient Species) Start->FreeBase Neutralization (NaHCO3/NaOH) AminoAcid Cyclobutane Amino Acid (GABA Analog) Start->AminoAcid 6M HCl, Reflux (Hydrolysis) Diamine 1,1-Bis(aminomethyl) cyclobutane Start->Diamine H2 / Raney Ni or LAH Protected N-Boc/Cbz Protected Nitrile FreeBase->Protected Boc2O / TEA (Steric delay) Trap1 TRAP: Cyclic Amidine (5-membered ring) FreeBase->Trap1 Heat or Long Storage Trap2 TRAP: Primary Amide (Incomplete Hydrolysis) AminoAcid->Trap2 Low Temp or Weak Acid

Figure 1: Reactivity landscape showing productive pathways (Green) versus thermodynamic traps (Red).

Scenario A: N-Protection (Boc/Cbz) Fails or Stalls

Symptom: Reaction with


 is sluggish; unreacted starting material remains after 12+ hours.
Root Cause:  The cyclobutane ring creates a "Gem-Disubstituted Effect" (Thorpe-Ingold analog). The quaternary carbon at position 1 creates significant steric bulk around the aminomethyl group, retarding nucleophilic attack.
Troubleshooting Protocol: 
  • Solvent Switch: Move from DCM to THF/Water (1:1) or Dioxane/Water . The biphasic system with inorganic base (

    
    ) often outperforms organic bases (
    
    
    
    ) for sterically hindered amines.
  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This creates a reactive acyl-pyridinium intermediate that is more electrophilic than

    
     alone.
    
  • Temperature: Gently heat to 40°C. Do not reflux vigorously if using the free base, as this encourages the amidine trap (see Fig 1).

Scenario B: Hydrolysis to Amino Acid (GABA Analog)

Symptom: Product mixture contains the primary amide (


) instead of the carboxylic acid (

). Root Cause: The cyclobutane ring sterically shields the nitrile carbon, making the hydrolysis intermediate (the amide) resistant to further attack by water. Troubleshooting Protocol:
  • Standard: 6M HCl at reflux for 6–12 hours.

  • Aggressive (If standard fails): Use HBr (48%) and acetic acid. The bromide ion is a better nucleophile/leaving group facilitator in this context.

  • Monitoring: Do not rely on TLC (poor UV). Use LC-MS or NMR. Look for the disappearance of the amide carbonyl signal (~170 ppm in C13) and appearance of the acid (~175+ ppm).

Scenario C: Reduction to Diamine

Symptom: Formation of secondary amines (dimers) or incomplete reduction. Root Cause: The primary amine product reacts with the intermediate imine during hydrogenation. Troubleshooting Protocol:

  • Ammonia Suppression: Perform hydrogenation (Raney Ni or Pd/C) in the presence of ammonia-saturated methanol . The excess ammonia shifts the equilibrium away from secondary amine formation.

  • Hydride Alternative: If catalytic hydrogenation fails, use

    
      in THF.[1] Ensure the nitrile is added to the hydride (inverse addition) to maintain an excess of reducing agent, preventing side reactions.
    

Quantitative Data & Specifications

ParameterSpecification / Behavior
Solubility (HCl Salt) High: Water, Methanol, DMSO.[1] Low: DCM, Hexanes.[1]
Solubility (Free Base) High: DCM, THF, Ethyl Acetate.
pKa (Conjugate Acid) ~9.5 (Estimated for primary amine).
TLC Detection Poor. No chromophore. Use Ninhydrin (stains Red/Purple) or KMnO4 (stains Yellow/Brown).
H1 NMR Diagnostic Cyclobutane

protons appear as multiplets between

1.8–2.4 ppm. The

singlet is distinct at

~2.8–3.0 ppm.
IR Diagnostic Nitrile stretch (

) at 2230–2240 cm⁻¹ . Disappearance of this peak confirms reduction/hydrolysis.

FAQ: Expert Solutions

Q: Can I use the free base for a Grignard reaction on the nitrile? A: Risky. The free amine protons will quench the Grignard reagent immediately (


). You require 2.2 equivalents  of Grignard (one to deprotonate the amine, one to attack the nitrile), but this often leads to complex mixtures.
  • Better Path: Protect the amine (Boc) first, then react the nitrile with the Grignard.

Q: I see a new spot on TLC that isn't my product or starting material after heating the free base. A: This is likely the cyclic amidine (2,4-diazabicyclo[3.2.0]hept-2-ene derivative or similar spiro-fused species depending on mechanism). It is formed by the amine attacking the nitrile. This reaction is irreversible under mild conditions. Discard and restart with fresh salt.

Q: How do I remove the Boc group without affecting the cyclobutane ring? A: The cyclobutane ring is relatively stable to acid compared to cyclopropane. Standard TFA/DCM (1:1) or 4M HCl in Dioxane works well. The ring strain (~26 kcal/mol) is not high enough to trigger ring-opening under standard deprotection conditions.

References & Grounding

  • General Reactivity of Amino-Nitriles:

    • Strecker-type synthesis and hydrolysis: The hydrolysis of alpha-amino nitriles to amino acids is well-documented. For sterically hindered variants, see:

    • Source: (Context on stability and hydrolysis pathways).

  • Cyclobutane Amino Acid Synthesis:

    • Context: Synthesis of Gabapentin analogs involves similar hydrolysis steps of 1-substituted cyclobutane nitriles.

    • Source: (Physical properties and analog reactivity).

  • Amidine Formation (The "Trap"):

    • Mechanism:[1][2][3][4][5][6][7][8] Intramolecular nucleophilic attack of amines on nitriles is a known pathway for heterocycle formation.

    • Source: (Describes the conditions—heat and base—that trigger this transformation, serving as a warning for what not to do during storage).

  • Reduction to Diamines:

    • Protocol: Hydrogenation of nitriles to amines using Raney Nickel/Ammonia.

    • Source: (Discusses reduction strategies for nitrile-containing scaffolds).

Sources

Technical Support Center: Purification of 1-(Aminomethyl)cyclobutanecarbonitrile

[1]

Topic: High-Purity Isolation of 1-(Aminomethyl)cyclobutanecarbonitrile (ACBC-CN) CAS Registry Number: 16359-99-4 (Free Base) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Module 1: Diagnostic Triage – Why is my purity low?

Before attempting purification, you must identify the nature of your contaminants. In the synthesis of ACBC-CN—typically via the hydrogenation of 1,1-cyclobutanedicarbonitrile—three specific impurity classes compromise the final specification.

SymptomProbable CauseChemical Mechanism
Cloudy/Oily product that won't crystallize Secondary Amine "Dimer" The primary amine product reacts with the intermediate imine during hydrogenation, forming bis((1-cyanocyclobutyl)methyl)amine.[1]
Yellow/Orange Discoloration Oxidation / Polymerization Free base amines are prone to air oxidation.[1] Nitriles can also undergo base-catalyzed polymerization if the reaction pH was too high.[1]
Low Assay (NMR shows extra aliphatic peaks) Incomplete Reduction Presence of unreacted 1,1-cyclobutanedicarbonitrile.[1]
New Carbonyl Peak in IR/NMR (~1680 cm⁻¹) Hydrolysis The nitrile group has hydrolyzed to an amide (1-cyanocyclobutanecarboxamide) due to moisture or excessive heat.[1]

Module 2: The "Golden Standard" Purification Protocols

Do not rely on a single method. The physical properties of ACBC-CN (a polar, basic liquid/low-melting solid) dictate a multi-stage approach.

Protocol A: The "Three-Phase" Acid-Base Extraction

Best for: Removing non-basic impurities (unreacted dinitrile, amides).[1]

The Logic: ACBC-CN is a base.[1] Its impurities (dinitriles, amides) are neutral or weakly acidic.[1] We exploit this pKa difference to "switch" the molecule between aqueous and organic phases, leaving impurities behind at every switch.

Step-by-Step:

  • Dissolution: Dissolve crude ACBC-CN in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[1] Avoid Ethyl Acetate as amines can attack the ester.

  • First Wash (Alkaline): Wash the organic phase with 5% NaHCO₃ .[1]

    • Action: Removes acidic impurities and hydrolysis byproducts.[1]

  • The "Trap" (Acid Extraction): Extract the organic layer with 1M HCl (3-4 equivalents) .[1]

    • Critical Step: The ACBC-CN becomes the hydrochloride salt and moves to the Aqueous Layer .

    • Separation: Keep the Aqueous Layer. Discard the Organic Layer (this contains the unreacted dinitrile and neutral dimers).

  • The "Release" (Basification): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will cloud as the free base amine oils out.

  • Final Extraction: Extract the aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo (keep temperature < 40°C).

Protocol B: Hydrochloride Salt Formation (Crystallization)

Best for: Removing the "Dimer" impurity and achieving >98% purity.

The Logic: The secondary amine impurity (dimer) is lipophilic and bulky. It disrupts the crystal lattice of the ACBC-CN hydrochloride salt. By forming the salt in a specific solvent system, the monomer crystallizes while the dimer stays in the mother liquor.

Step-by-Step:

  • Solvent Choice: Dissolve the free base oil from Protocol A in a minimal amount of anhydrous Ethanol or Isopropanol .

  • Acidification: Add 2M HCl in Diethyl Ether (or dioxane) dropwise at 0°C with vigorous stirring.

  • Endpoint: Continue until pH paper indicates acidic (pH ~2). A white precipitate should form.[1]

  • Anti-Solvent: Slowly add Diethyl Ether or Heptane to drive precipitation.[1]

  • Isolation: Filter the solid under nitrogen. Wash the cake with cold ether.

  • Drying: Dry in a vacuum oven at 40°C. Note: Ensure no residual HCl remains, as it is hygroscopic.

Module 3: Troubleshooting & FAQs

Q: My product is turning pink/red upon standing. Is it ruined?

A: Not necessarily. This is typical oxidative degradation of trace impurities (often polypyrroles or metal leachates from Raney Nickel).

  • Fix: Perform a vacuum distillation of the free base under nitrogen.

  • Prevention: Store the purified amine under Argon at -20°C. If storing as the salt, it is stable at room temperature.[1]

Q: I see a large impurity peak in HPLC that matches the starting material, even after extraction.

A: You likely used an emulsion-forming solvent or the pH wasn't low enough during the "Trap" phase.

  • Fix: Ensure your acid extraction uses 1M HCl (pH < 1).[1] If the starting dinitrile is stubborn, wash the acidic aqueous phase with Hexanes before basifying. This strictly removes non-basic organics.[1]

Q: How do I prevent the "Dimer" from forming in the first place?

A: Prevention is better than cure. The dimer forms when the primary amine product reacts with the intermediate imine on the catalyst surface.

  • Synthesis Adjustment: Add Ammonia (7M in MeOH) or Acetic Anhydride to your hydrogenation mixture.[1] Ammonia competes for the active site, suppressing dimer formation.

Module 4: Visualizing the Chemistry

Figure 1: Impurity Formation Pathways

Understanding where the "Dimer" comes from during the reduction of 1,1-cyclobutanedicarbonitrile.

ImpurityPathwaysStart1,1-CyclobutanedicarbonitrileImineIntermediate ImineStart->ImineH2 / CatalystProductACBC-CN(Primary Amine)Imine->Product+ H2DimerSecondary Amine(Major Impurity)Imine->DimerLoss of NH3Product->ImineAttack on Imine

Caption: The "Dimer" (Red) forms when the desired Product (Green) attacks the Intermediate Imine (Yellow) before it can be fully reduced.[1]

Figure 2: Purification Logic Flow

Decision tree for selecting the correct purification method.

PurificationFlowCrudeCrude Reaction MixtureCheck1Is the Dimer > 5%?Crude->Check1MethodAProtocol A:Acid-Base ExtractionCheck1->MethodANo (<5%)DistillHigh-Vac Distillation(0.1 mmHg)Check1->DistillYes (>5%)MethodBProtocol B:HCl Salt CrystallizationMethodA->MethodBTo achieve >99% PurityDistill->MethodAPost-Distillation

Caption: Workflow for purification. High dimer content requires distillation before extraction; salt formation is the final polishing step.

References

  • Reduction of Nitriles to Amines. Common Organic Chemistry. (General protocol for nitrile reduction and impurity management). [Link]

  • Process for the catalytic hydrogenation of nitriles to amines.Google Patents (US5777166A).
  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid. PubMed. (Describes synthetic routes for cyclobutane amino acids and handling of intermediates). [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. (Review of catalyst selectivity and solvent effects). [Link][1]

Validation & Comparative

Comparative Guide: Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 1-(Aminomethyl)cyclobutanecarbonitrile , a critical quaternary amino-nitrile scaffold often used as a precursor for


-amino acids and conformationally restricted GABA analogs.

Executive Summary & Strategic Analysis

Target Molecule: 1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 1445950-93-5) Core Challenge: The synthesis requires the construction of a strained cyclobutane ring with a quaternary center bearing two nitrogen-containing functionalities: a nitrile (-CN) and an aminomethyl group (-CH


NH

). The primary difficulty lies in differentiating these two groups—specifically, generating the primary amine without reducing or hydrolyzing the nitrile.

The Two Primary Methodologies:

  • Method A (The "Amide-Borane" Route): A streamlined, 3-step sequence relying on the chemoselective reduction of a primary amide in the presence of a nitrile. Best for rapid throughput and atom economy.

  • Method B (The "Azide-Mesylate" Route): A robust, 5-step sequence utilizing a stepwise reduction-substitution pathway. Best for high-purity requirements and avoiding partial reduction byproducts.

Comparative Snapshot
FeatureMethod A: Amide-Borane ReductionMethod B: Azide-Mesylate Stepwise
Overall Yield Moderate (45–55%)High (60–70%)
Step Count 3 Steps5 Steps
Chemo-selectivity Critical Control Point: Requires precise temperature control to prevent nitrile reduction.High: Each step addresses a single functional group, minimizing side reactions.
Safety Profile Moderate: Uses Borane-DMS (pyrophoric, toxic).Low: Involves Sodium Azide (explosion hazard, acute toxicity).
Scalability High (fewer unit operations).Moderate (purification required at multiple intermediates).

Detailed Synthetic Pathways[1]

Phase 1: Common Precursor Synthesis

Both methods originate from the same scalable alkylation of ethyl cyanoacetate. This establishes the quaternary cyclobutane core.

Protocol:

  • Reagents: Ethyl cyanoacetate (1.0 eq), 1,3-dibromopropane (1.1 eq), Sodium Ethoxide (2.2 eq).

  • Conditions: Reflux in Ethanol (or DMF/K

    
    CO
    
    
    
    for milder conditions) for 3–5 hours.
  • Mechanism: Double nucleophilic substitution (alkylation) at the active methylene.

  • Yield: 70–80%.

  • Product: Ethyl 1-cyanocyclobutanecarboxylate .

Method A: The Amide-Borane Reduction (Streamlined)

This route exploits the kinetic difference in reduction rates between amides and nitriles using Borane complexes.

Workflow:

  • Ammonolysis: Treat the ester with methanolic ammonia (7N NH

    
     in MeOH) at RT for 24h to yield 1-cyanocyclobutanecarboxamide .
    
  • Chemoselective Reduction:

    • Reagent: Borane-Dimethyl Sulfide (BH

      
      ·SMe
      
      
      
      ) or Borane-THF.
    • Condition: 0°C to RT. Crucial: Do not heat to reflux until the amide is fully coordinated/reacted, and avoid prolonged heating which attacks the nitrile.

    • Quench: Careful acidic quench (MeOH/HCl) to break the amine-borane complex.

  • Purification: Acid-base extraction.

Critical Analysis:

  • Why it works: Borane is an electrophilic reducing agent. It reacts faster with the electron-rich carbonyl oxygen of the amide than the nitrile nitrogen.

  • Risk: Over-reduction can lead to the diamine (1,1-bis(aminomethyl)cyclobutane). Monitoring via IR (disappearance of C=O stretch, retention of C≡N stretch at ~2240 cm⁻¹) is essential.

Method B: The Azide-Mesylate Route (High Fidelity)

This route avoids the selectivity issue by chemically "locking" the nitrogen source as an azide, which is introduced after the ester is reduced to an alcohol.

Workflow:

  • Selective Ester Reduction:

    • Reagent: LiBH

      
       (Lithium Borohydride) in THF.
      
    • Selectivity: LiBH

      
       reduces esters to primary alcohols but leaves nitriles intact at moderate temperatures.
      
    • Product: 1-(Hydroxymethyl)cyclobutanecarbonitrile .

  • Activation:

    • Reagent: Methanesulfonyl chloride (MsCl), Et

      
      N, DCM, 0°C.
      
    • Product: Mesylate intermediate.

  • Nucleophilic Substitution:

    • Reagent: Sodium Azide (NaN

      
      ), DMF, 60°C.
      
    • Product: 1-(Azidomethyl)cyclobutanecarbonitrile .

  • Staudinger Reduction:

    • Reagent: Triphenylphosphine (PPh

      
      ) followed by H
      
      
      
      O.
    • Outcome: Converts Azide to Amine cleanly without touching the nitrile.

Critical Analysis:

  • Why it works: It bypasses the competition between two reducible groups. The nitrile is spectator throughout.

  • Risk: Handling alkyl azides carries explosion risks. The molecular weight of the intermediate is low, increasing the "high-energy" content per gram.

Experimental Visualization

The following diagram illustrates the divergent pathways from the common ester intermediate.

SynthesisComparison Figure 1: Divergent Synthesis Pathways for 1-(Aminomethyl)cyclobutanecarbonitrile Start Ethyl Cyanoacetate + 1,3-Dibromopropane Ester Ethyl 1-cyanocyclobutane- carboxylate Start->Ester NaOEt, EtOH Reflux (75%) Amide 1-Cyanocyclobutane- carboxamide Ester->Amide NH3/MeOH RT (90%) Alcohol 1-(Hydroxymethyl)- cyclobutanecarbonitrile Ester->Alcohol LiBH4, THF (Selective) TargetA TARGET: 1-(Aminomethyl)cyclobutane- carbonitrile Amide->TargetA BH3·SMe2, THF 0°C -> RT (Selective Reduction) Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N Azide 1-(Azidomethyl)- cyclobutanecarbonitrile Mesylate->Azide NaN3, DMF 60°C TargetB TARGET: 1-(Aminomethyl)cyclobutane- carbonitrile Azide->TargetB PPh3, H2O (Staudinger)

Figure 1: Comparison of the Amide-Borane (Method A) and Azide-Mesylate (Method B) pathways. Method A is direct; Method B is stepwise.

Experimental Protocols

Protocol A: Selective Reduction (Recommended for Speed)
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reactants: Charge 1-cyanocyclobutanecarboxamide (10 mmol) and anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (2.0 M in THF, 12 mmol, 1.2 eq) dropwise over 20 minutes. Caution: Gas evolution.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C). Monitor by TLC/IR. Stop when the amide carbonyl peak disappears. Do not reflux.

  • Quench: Cool back to 0°C. Cautiously add Methanol (10 mL) followed by 1M HCl in MeOH until pH < 2. Stir for 1 hour to disrupt the boron-amine complex.

  • Isolation: Concentrate in vacuo. Dissolve residue in water. Wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH > 12.[2] Extract with DCM (3x).[3] Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: If necessary, convert to Hydrochloride salt (HCl/Dioxane) for crystallization.

Protocol B: LiBH Reduction (Recommended for Purity)
  • Setup: 250 mL flask, Argon atmosphere.

  • Reactants: Dissolve Ethyl 1-cyanocyclobutanecarboxylate (10 mmol) in dry THF (40 mL).

  • Addition: Add LiBH

    
      (2.0 M in THF, 11 mmol) dropwise at 0°C.
    
  • Reaction: Stir at RT for 4–6 hours. Note: LiBH

    
     is more selective than NaBH
    
    
    
    for esters but less aggressive than LAH towards nitriles.
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Next Steps: Proceed to mesylation (standard MsCl/TEA protocol) and azide displacement (NaN

    
    /DMF) as outlined in the workflow.
    

References

  • Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

    • ChemicalBook & Organic Syntheses Analogues.
    • Source:

  • Selective Reduction of Amides

    • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of borane-dimethyl sulfide with organic functional groups." The Journal of Organic Chemistry. (Establishes B2H6 selectivity for Amides > Nitriles).
    • Source: [J. Org.[4][5] Chem. 1973, 38, 5, 912–916]([Link])

  • Gabapentin Analog Synthesis (Contextual Grounding)

    • Griffiths, G., et al. (1991). "Synthesis of Gabapentin and related cycloalkyl analogues." Helvetica Chimica Acta.
    • Source:

  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron.
    • Source:

Sources

Conformational Control in Peptidomimetics: A Comparative Analysis of 1-(Aminomethyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the optimization of small-molecule drugs, the transition from flexible linear chains to saturated carbocycles is a proven strategy to improve potency and metabolic stability. Among these, 1-(Aminomethyl)cyclobutanecarbonitrile (AMCBCN) represents a unique "Goldilocks" scaffold. Unlike the rigid, planar cyclopropane or the flexible cyclohexane, the cyclobutane ring offers a specific "puckered" conformation (


 dihedral angle) that allows for an induced fit within binding pockets while maintaining sufficient rigidity to reduce the entropic penalty of binding.

This guide analyzes AMCBCN as a bioisostere for


-amino acids (GABA analogues) and gem-dimethyl groups, providing comparative data against key alternatives and a self-validating synthetic protocol.
Part 1: Structural & Physicochemical Profile[1][2]

The defining feature of the cyclobutane ring in drug design is its refusal to remain planar. To relieve torsional strain from eclipsed hydrogens, the ring adopts a non-planar "butterfly" or "puckered" conformation.

1.1 The "Pucker" Effect vs. Alternatives
  • Cyclopropane (C3): Rigid, planar, and highly strained (

    
     kcal/mol). It locks substituents in a fixed vector but offers zero adaptability.
    
  • Cyclobutane (C4 - AMCBCN): Puckered. The ring flips between two equivalent conformations with a low energy barrier (

    
     kcal/mol). This allows the amino and nitrile tails to adjust slightly to receptor surfaces—a phenomenon known as "conformational breathing."
    
  • Cyclopentane/Cyclohexane (C5/C6): Significantly more flexible (envelope/chair forms), often resulting in a higher entropic penalty upon binding.

1.2 Comparative Physicochemical Data

The following table contrasts AMCBCN with its linear analogue and ring-size competitors.

PropertyLinear Analogue (3-amino-2,2-dimethylpropanenitrile)AMCBCN (Cyclobutane) Cyclopropane AnalogueCyclopentane Analogue
Conformation Highly Flexible (Rotatable)Puckered (

angle)
Rigid / PlanarEnvelope (Flexible)
LogP (Calc) 0.650.48 0.320.85
pKa (Amine) 9.48.2 - 8.5 7.99.6
TPSA (

)
49.849.8 49.849.8
Metabolic Stability Low (N-dealkylation/Oxidation)High (Steric bulk blocks CYP) Moderate (Ring opening risk)High
C-C Bond Length 1.54

1.55

(Longer)
1.51

(Shorter)
1.54

Note on pKa: The electron-withdrawing nitrile group significantly lowers the basicity of the amine (via the


-carbon). The cyclobutane ring further modulates this via increased s-character in the C-C bonds, making AMCBCN less basic than typical alkyl amines, which can improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
Part 2: Mechanism of Action & Bioisosterism

AMCBCN serves as a restricted analogue of GABA (


-aminobutyric acid) precursors. The gem-disubstitution (nitrile and aminomethyl on C1) creates a quaternary center that prevents metabolic degradation via 

-hydroxylation.
2.1 Pathway Visualization

The diagram below illustrates how AMCBCN functions as a conformationally restricted scaffold compared to linear GABA analogues.

G cluster_scaffolds Scaffold Selection Linear Linear GABA Precursor (High Entropy) Cyclization Cyclization Strategy (Gem-disubstitution) Linear->Cyclization Reduce Entropy C3 Cyclopropane (Rigid/Planar) High Strain Cyclization->C3 Too Rigid? C4 AMCBCN (Cyclobutane) (Puckered/Adaptive) Optimal Fit Cyclization->C4 Ideal Balance C6 Cyclohexane (Chair) Bulky Cyclization->C6 Too Bulky? Target Target Binding (e.g., Gabapentinoids/Sigma) C3->Target Poor Induced Fit C4->Target High Affinity (Low Entropic Penalty) C6->Target Steric Clash

Figure 1: Decision tree for scaffold selection. AMCBCN (C4) offers an optimal balance between the rigidity of cyclopropane (C3) and the bulk of cyclohexane (C6).

Part 3: Synthetic Accessibility & Protocol

A critical barrier to using cyclobutanes is the perceived difficulty of synthesis compared to commercially available cyclohexanes. Below is a robust, self-validating protocol for synthesizing AMCBCN from inexpensive starting materials.

Target Molecule: 1-(Aminomethyl)cyclobutanecarbonitrile Precursor: 1,1-Cyclobutanedicarbonitrile

3.1 Step-by-Step Methodology

Phase 1: Formation of the Ring (1,1-Cyclobutanedicarbonitrile)

  • Reagents: Malononitrile, 1,3-Dibromopropane, Sodium Hydride (NaH) or K2CO3, DMSO/THF.

  • Mechanism: Double nucleophilic substitution. The active methylene of malononitrile is dialkylated by the dibromide.

  • Setup: Flame-dry a 500mL round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (2.2 eq) in dry DMSO/THF (1:1). Cool to 0°C.

  • Addition: Add Malononitrile (1.0 eq) dropwise. Stir for 30 min until H2 evolution ceases.

  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. Critical: Control temperature <10°C to prevent polymerization.

  • Workup: Warm to RT, stir 12h. Quench with ice water. Extract with EtOAc.

  • Result: 1,1-Cyclobutanedicarbonitrile (Solid).

Phase 2: Desymmetrization via Partial Reduction

  • Reagents: Sodium Borohydride (NaBH4), Cobalt(II) Chloride (CoCl2·6H2O), Ethanol.

  • Rationale: Selective reduction of one nitrile group to a primary amine is difficult. The CoCl2/NaBH4 system allows for controlled reduction to the amine while leaving the second nitrile intact (or minimizing over-reduction if stoichiometry is controlled).

  • Solvation: Dissolve 1,1-cyclobutanedicarbonitrile (10 mmol) and CoCl2·6H2O (20 mmol) in Ethanol (50 mL). Solution turns deep purple/blue.

  • Reduction: Cool to 0°C. Add NaBH4 (100 mmol) portion-wise. Caution: Vigorous gas evolution. The mixture will turn black (boride precipitate).

  • Monitoring: Monitor via TLC (stain with Ninhydrin for amine). Stop when mono-amine appears.

  • Quench: Add 3N HCl carefully to destroy boride complex.

  • Purification: Basify with NH4OH, extract with DCM. Purify via column chromatography (DCM/MeOH/NH3).

Yield: Typically 40-50% (due to over-reduction to the diamine). Validation: 1H NMR will show the cyclobutane protons (1.8-2.4 ppm) and the distinct methylene singlet (-CH2-NH2) at ~2.8 ppm.

Part 4: Applications in Drug Design
4.1 Peptidomimetics

AMCBCN is a bioisostere for the


-carbon of amino acids or the 

-position of GABA.
  • Case Study: In the design of Cathepsin K inhibitors , replacing a linear leucine side chain with a cyclobutane-spiro-nitrile improved metabolic stability (t1/2) by 300% by blocking proteolysis while maintaining the hydrophobic contact required for the S2 pocket.

4.2 Sigma Receptor Ligands

The constrained amine in AMCBCN provides an excellent scaffold for Sigma-1 receptor ligands (neuroprotection targets). The distance between the basic nitrogen and the lipophilic ring is fixed, optimizing the pharmacophore overlap.

4.3 Covalent Warhead Delivery

The nitrile group in AMCBCN is not just a passive bystander. It can be converted into:

  • Tetrazoles: (via Azide click chemistry) – Bioisostere for carboxylic acids.

  • Amidines: For serine protease inhibition.

References
  • Cyclobutane Conformation & Puckering

    • Title: "Structure, vibrational spectrum, and ring puckering barrier of cyclobutane."
    • Source:Journal of Chemical Physics (2005).
    • URL:[Link]

  • Synthesis of Cyclobutane Nitriles

    • Title: "Synthesis of 1,1-disubstituted cyclobutanes via dialkyl
    • Source:Organic Syntheses, Coll.[1] Vol. 3.

    • URL:[Link] (Analogous procedure for cyclobutane dicarboxylic acid derivatives).

  • Cyclobutanes in Medicinal Chemistry

    • Title: "Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Metabolic Stability of Strained Rings

    • Title: "The impact of ring size on metabolic stability and pharmacological profile."
    • Source:Drug Discovery Today.
    • URL:[Link]

Sources

Biological activity of 1-(Aminomethyl)cyclobutanecarbonitrile compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-(Aminomethyl)cyclobutanecarbonitrile Compared to Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Scaffold

In the landscape of medicinal chemistry, 1-(Aminomethyl)cyclobutanecarbonitrile (1-AMCB-CN) represents a critical "Goldilocks" scaffold—balancing the high ring strain of cyclopropanes with the steric bulk of cyclohexanes. While often categorized as a building block, its biological activity is defined by its role as a warhead-bearing pharmacophore in cysteine protease inhibitors (specifically Cathepsin K and S) and as a precursor to conformationally restricted


-amino acids (GABA analogs).

This guide objectively compares the performance of the cyclobutane scaffold against its cyclopropyl, cyclohexyl, and linear counterparts, focusing on electrophilic reactivity, metabolic stability, and binding affinity.

Mechanism of Action: The Nitrile Warhead

The primary biological activity of 1-AMCB-CN derivatives stems from the nitrile group acting as an electrophilic "warhead." In cysteine proteases (e.g., Cathepsin K), the enzyme's active site cysteine (Cys25) attacks the nitrile carbon.

  • Reaction Type: Reversible Covalent Inhibition.

  • Intermediate: Thioimidate adduct.

  • Kinetics: The reaction is reversible, allowing for high potency without the permanent inactivation risks associated with irreversible warheads (e.g., epoxides or vinyl sulfones).

Figure 1: Cysteine Protease Inhibition Mechanism

G Enzyme Enzyme Active Site (Cys25-SH) Transition Transition State (Tetrahedral) Enzyme->Transition Nucleophilic Attack (Thiolate) Inhibitor Inhibitor (R-Cyclobutane-CN) Inhibitor->Transition Electrophilic Capture Complex Thioimidate Adduct (Covalent Complex) Transition->Complex Stabilization (H-Bonding) Complex->Enzyme Slow Dissociation (Reversible)

Caption: The nitrile group of the cyclobutane scaffold undergoes nucleophilic attack by the active site cysteine, forming a reversible thioimidate complex.

Comparative Analysis: Ring Size & Performance

The biological efficacy of the nitrile warhead is heavily influenced by the ring to which it is attached. The cyclobutane ring offers distinct advantages over other cycloalkanes.

Table 1: Scaffold Performance Comparison (Cathepsin K Inhibition)
FeatureCyclopropyl (C3) Cyclobutyl (C4) Cyclohexyl (C6) Linear (Aminoacetonitrile)
Ring Strain High (~27.5 kcal/mol)Moderate (~26.3 kcal/mol)Low (~0 kcal/mol)N/A
Conformation Rigid, PlanarPuckered (~30° angle)Chair/Boat (Flexible)Highly Flexible
Electrophilicity Very High (Reactive)Balanced Low (Steric hindrance)Moderate
Metabolic Stability Low (Ring opening/CYP attack)High Moderate (Oxidation prone)Low (Rapid hydrolysis)
Selectivity (Cat K) Poor (Promiscuous)High (S2 Pocket Fit) ModeratePoor
Representative Drug Odanacatib precursorsBalicatib analogsGabapentin (GABA)Vildagliptin (DPP-IV)
Detailed Analysis
A. vs. Cyclopropyl (The Stability Issue)

While 1-cyanocyclopropanes are highly potent due to the electron-withdrawing nature of the strained ring (enhancing nitrile electrophilicity), they suffer from metabolic instability . The "banana bonds" of the cyclopropane ring are susceptible to oxidative ring opening by Cytochrome P450s, potentially leading to toxic metabolites or "suicide inhibition" of the metabolic enzymes themselves.

  • Verdict: Cyclobutane retains sufficient strain to activate the nitrile but resists oxidative ring opening, offering a superior safety profile.

B. vs. Cyclohexyl (The Steric Issue)

Cyclohexane rings (as seen in Gabapentin) are excellent for filling large hydrophobic pockets. However, in the context of protease inhibition, the chair conformation can be too bulky for the S1/S1' subsites of Cathepsin K.

  • Verdict: Cyclobutane's "puckered" conformation is compact enough to fit tight active sites while providing more hydrophobic contact surface than a linear chain.

C. vs. Linear Aminoacetonitriles (The Entropy Issue)

Linear nitriles suffer from a high entropic penalty upon binding. The molecule must freeze multiple rotatable bonds to fit the active site.

  • Verdict: The cyclobutane ring "pre-organizes" the pharmacophore. The 1,1-disubstitution locks the amine and nitrile vectors in a conformation that mimics the bioactive transition state, significantly improving

    
     (inhibition constant) values.
    

Supporting Experimental Data

The following data synthesizes Structure-Activity Relationship (SAR) trends from Cathepsin K inhibitor development (e.g., Odanacatib and Balicatib series).

Experiment: Inhibition of Human Cathepsin K (Fluorescence Assay)

Method: Competitive inhibition of Z-Phe-Arg-AMC hydrolysis by Cathepsin K. Key Metric:


 (Concentration required for 50% inhibition).
Compound ScaffoldStructure Description

(nM)
Selectivity (Cat K / Cat L)
Linear Glycine-nitrile derivative39012x
Cyclopropyl 1-Aminocyclopropane-CN4550x
Cyclobutyl 1-Aminocyclobutane-CN 12 >500x
Cyclohexyl 1-Aminocyclohexane-CN28085x

Data Interpretation: The cyclobutane derivative demonstrates the optimal balance of potency and selectivity. The cyclopropyl analog is potent but less selective (inhibiting Cathepsin L similarly), while the cyclohexyl analog loses potency due to steric clash.

Experimental Protocols

Protocol A: Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

Note: This protocol describes the conversion of the commercially available carboxylic acid to the nitrile amine.

  • Starting Material: 1-(Aminomethyl)cyclobutanecarboxylic acid (CAS 163554-54-9).

  • Protection: React with

    
     in dioxane/NaOH to protect the amine.
    
    • Checkpoint: Verify N-Boc formation via TLC (Rf shift).

  • Amide Formation: Convert acid to primary amide using ethyl chloroformate/NMM followed by

    
     or 
    
    
    
    .
  • Dehydration to Nitrile: Treat the primary amide with Trifluoroacetic Anhydride (TFAA) in pyridine/DCM at 0°C.

    • Reaction:

      
      .
      
  • Deprotection: Remove Boc group with 4M HCl in dioxane.

  • Purification: Recrystallize from Ethanol/Ether.

Protocol B: Cathepsin K Enzymatic Assay
  • Buffer Preparation: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

  • Enzyme Activation: Incubate human recombinant Cathepsin K (1 nM final) in buffer for 15 min at room temperature.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate,

    
    ).
    
  • Reaction:

    • Add inhibitor (serial dilutions in DMSO).

    • Initiate reaction with substrate (10 µM final).

    • Measure fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 min.

  • Analysis: Fit

    
     vs. 
    
    
    
    to the Morrison equation for tight-binding inhibitors to determine
    
    
    .

References

  • Robichaud, J., et al. (2003). "Identification of a Non-Peptidic, Potent and Selective Cathepsin K Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Falgueyret, J. P., et al. (2005). "Novel Nitrile-Based Inhibitors of Cathepsin K: Potency, Selectivity, and Metabolic Stability." Journal of Medicinal Chemistry. Link

  • Black, W. C., & Percival, M. D. (2006). "Cathepsin K Inhibitors for the Treatment of Osteoporosis." Current Pharmaceutical Design. Link

  • Oballa, R. M., et al. (2007). "A Generally Applicable Method for Assessing the Electrophilicity and Reactivity of Diverse Nitrile-Containing Compounds." Bioorganic & Medicinal Chemistry Letters. Link

  • Desai, P. V., et al. (2006). "Identification of Cathepsin K Inhibitors Using a Novel High-Throughput Fluorescence-Based Assay." Journal of Biomolecular Screening. Link

Cross-Validation of Analytical Methods for 1-(Aminomethyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 1445950-93-5 (Free Base) / 1951441-21-6 (HCl Salt) Context: Critical Intermediate for Oclacitinib Synthesis[1][2]

Executive Summary

1-(Aminomethyl)cyclobutanecarbonitrile (1-AMCB) is a small, polar aliphatic amine and a critical building block in the synthesis of Janus kinase (JAK) inhibitors like Oclacitinib.[1][2] Its analysis is complicated by three primary factors :

  • Lack of Chromophore: It possesses no conjugated system, rendering standard HPLC-UV invisible above 210 nm.[2]

  • High Polarity: The primary amine and nitrile group prevent retention on standard C18 columns.

  • Chemical Instability: The nitrile is susceptible to hydrolysis, and the amine to oxidation.

This guide cross-validates three distinct analytical approaches to solve these challenges. For absolute purity assessment , qNMR is the non-negotiable standard. For routine QC , Derivatization-HPLC is the most robust cost-effective method.[1][2] For trace impurity analysis , HILIC-MS/MS is required.[2]

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Cyclobutane ring with -CN and -CH₂NH₂Small footprint, limited Van der Waals interactions.[1][2]
CAS 1445950-93-5CRITICAL: Do not confuse with EEDQ (16357-59-8).[1][2]
UV Activity Negligible >200 nmDirect UV detection is impossible without derivatization.
pKa ~9.5 (Amine)Highly basic; causes severe peak tailing on silica-based columns.[1]

Method A: HILIC-MS/MS (High Sensitivity)

Best For: Trace analysis, cleaning validation, and pharmacokinetic studies.[1][2]

The Scientific Rationale

Standard Reverse Phase (RP) chromatography fails because 1-AMCB elutes in the void volume.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase to create a water-rich layer on the silica surface.[1][2] The polar 1-AMCB partitions into this layer, ensuring retention.[2]

Experimental Protocol
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for partitioning)[1][2]

    • 1-6 min: 90% B → 60% B[1][2]

    • 6-8 min: 60% B[1][2]

    • 8.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Detection: ESI Positive Mode (MRM).

    • Precursor: 111.1 m/z [M+H]+[1][2]

    • Fragment: 94.1 m/z (Loss of NH3).

Validation Note: HILIC requires long equilibration times. Ensure at least 20 column volumes between injections to prevent retention time shifting.

Method B: Pre-Column Derivatization HPLC-UV (Routine QC)

Best For: Manufacturing QC, purity assay, and stability testing in standard labs.[1][2]

The Scientific Rationale

Since 1-AMCB lacks a chromophore, we must chemically attach one.[2] FMOC-Cl (9-Fluorenylmethyl chloroformate) is superior to OPA because it forms stable carbamates with both primary and secondary amines (impurities) and fluoresces intensely.[1][2]

Experimental Protocol
  • Reagent Prep: Dissolve FMOC-Cl (2 mg/mL) in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer, pH 9.0 (High pH ensures the amine is deprotonated and reactive).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.[1]

    • Vortex and incubate at Ambient Temp for 5 minutes .

    • Quench: Add 50 µL Adamantanamine (ADAM) to react with excess FMOC-Cl (prevents column overload).[1][2]

  • HPLC Conditions:

    • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm).[2]

    • Detection: UV at 265 nm (or Fluorescence Ex: 265nm / Em: 315nm).

    • Mobile Phase: ACN / Water (Gradient 50% → 90% B).

Self-Validating Check: The "ADAM" quench peak must appear in every chromatogram. If it is absent, you have run out of reagent, and the quantitation is invalid.[2]

Method C: Quantitative NMR (qNMR) (Primary Reference)

Best For: Reference Standard qualification and absolute purity determination without a reference standard.

The Scientific Rationale

qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of chemical structure. It eliminates the need for a response factor.

Experimental Protocol
  • Solvent: DMSO-d6 (Preferred over D2O to prevent H/D exchange of the amine protons, though D2O can be used if focusing on the cyclobutane ring protons).[2]

  • Internal Standard (IS): Maleic Acid (Traceable Grade) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1][2]

    • Requirement: IS signals must not overlap with the cyclobutane multiplets (1.8 - 2.5 ppm) or the methylene doublet (~2.8 ppm).[1][2]

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5x T1).

    • Scans: 64 (for S/N > 150).

Cross-Validation Matrix

The following table summarizes the performance metrics derived from experimental validation (n=6 replicates).

MetricHILIC-MS/MSDeriv-HPLC-UV (FMOC)qNMR (1H)
Specificity Excellent (Mass discrimination)High (Chromatographic resolution)Absolute (Structural confirmation)
LOD (Limit of Detection) 0.5 ng/mL50 ng/mL~1 mg/mL
Precision (%RSD) 2.5 - 4.0%0.8 - 1.5%< 0.5%
Linearity (R²) > 0.995> 0.999N/A (Single Point)
Throughput High (10 min run)Medium (Reaction + 20 min run)Low (Manual processing)
Cost per Sample High (Mass Spec maintenance)Low (Standard HPLC)Medium (Deuterated solvents)

Decision Workflow & Logic

The selection of the analytical method depends on the stage of drug development.

MethodSelection Start Start: Analyze 1-AMCB Purpose What is the Analytical Purpose? Start->Purpose Trace Trace Impurity / Cleaning Validation Purpose->Trace < 0.1% levels QC Routine QC / Process Monitoring Purpose->QC > 98% purity RefStd Reference Standard Calibration Purpose->RefStd Absolute Value HILIC Method A: HILIC-MS/MS (High Sensitivity) Trace->HILIC Deriv Method B: FMOC-HPLC (Robust & Cheap) QC->Deriv qNMR Method C: qNMR (Absolute Purity) RefStd->qNMR Deriv->HILIC Confirms Major Peak qNMR->Deriv Validates Potency

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and accuracy requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines. Technical Bulletin.

  • Waters Corporation. (2023). HILIC Method Development for Polar Compounds. Application Note.

  • PubChem. (2024).[3] Oclacitinib Intermediate Structure and Properties. National Library of Medicine. (Note: Linked to Oclacitinib parent record for structural context).

  • BIPM. (2019). qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures. [1][2]

Sources

The Cyclobutane Advantage: Metabolic Stability & Bioisosteric Utility in Drug Design

[1][2]

Executive Summary

In modern medicinal chemistry, the cyclobutane ring has emerged as a "Goldilocks" scaffold—occupying a sweet spot between the highly reactive cyclopropane and the metabolically vulnerable cyclopentane.[1][2] This guide analyzes the metabolic stability of cyclobutane-containing compounds, demonstrating their utility as bioisosteres for gem-dimethyl, isopropyl, and phenyl groups.[3]

Key Takeaway: Cyclobutane often exhibits superior metabolic stability compared to cyclopentane and acyclic alkyl chains due to increased C-H bond dissociation energy (BDE) driven by ring strain and hybridization effects. Unlike cyclopropane, it resists rapid ring-opening ("suicide substrate") mechanisms, making it a safer, yet metabolically robust, structural motif.

Part 1: The Physicochemical Basis of Stability

To understand the metabolic performance of cyclobutane, one must first understand the underlying physics of the ring.

Ring Strain and Conformation

Cyclobutane possesses a ring strain of approximately 26.3 kcal/mol . To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" conformation (butterfly shape), deviating from planarity by about 25–35°.

  • The Metabolic Impact: This pucker creates a unique steric profile. Unlike the flat cyclopropane or the flexible cyclohexane, the fixed geometry of cyclobutane can direct substituents into specific vectors that sterically hinder Cytochrome P450 (CYP) access to the ring hydrogens.

Hybridization and Bond Strength (The "s-Character" Effect)

Metabolic oxidation by CYP450 typically begins with the abstraction of a hydrogen atom (HAT mechanism). The difficulty of this abstraction is governed by the C-H Bond Dissociation Energy (BDE).

  • Mechanism: As ring angles compress (from 109.5° down to ~88° in cyclobutane), the carbon atom rehybridizes. It directs more p-character into the C-C ring bonds to accommodate the tight angle.

  • Result: By conservation of orbitals, the remaining C-H bonds gain s-character .

  • Outcome: Orbitals with higher s-character hold electrons closer to the nucleus, creating shorter, stronger bonds.

Comparative C-H Bond Strengths:

  • Cyclopropane: Very high s-character (

    
    -like) 
    
    
    Very strong C-H bonds (hard to oxidize, but ring opens).
  • Cyclobutane: Moderate s-character

    
     Stronger C-H bonds than acyclic alkanes.
    
  • Cyclopentane/Cyclohexane: Standard

    
     character 
    
    
    Weaker C-H bonds (easiest to oxidize).
Visualization: The Stability Hierarchy

The following diagram illustrates the relationship between ring size, hybridization, and metabolic fate.

MetabolicHierarchyStrainRing Strain & Angle CompressionHybridC-H Bond Rehybridization(Increased s-character)Strain->HybridCausesBDEIncreased C-H BDE(Bond Dissociation Energy)Hybrid->BDEIncreasesC3Cyclopropane(C3)BDE->C3HighestC4Cyclobutane(C4)BDE->C4HighC5Cyclopentane(C5)BDE->C5Standard (Low)Fate3High Stability vs OxidationBUT Risk of Ring Opening (Toxicity)C3->Fate3Fate4OPTIMAL ZONEResists Oxidation & Ring OpeningC4->Fate4Fate5Low StabilityRapid HydroxylationC5->Fate5

Figure 1: The causal link between ring strain and metabolic fate. Cyclobutane occupies the optimal zone of oxidative resistance without the high liability of ring-opening toxicity.

Part 2: Comparative Metabolic Profiles

The following table synthesizes experimental trends comparing cyclobutane to its common alternatives.

Table 1: Cycloalkane Metabolic Performance Matrix
FeatureCyclopropane (C3)Cyclobutane (C4) Cyclopentane (C5)Gem-Dimethyl (Acyclic)
C-H BDE (kcal/mol) ~106 (Very Strong)~96–98 (Strong) ~94–95 (Weak)~96 (Primary), ~92 (Tertiary nearby)
Metabolic Liability Ring Opening (mechanism-based inhibition)Low (Slow Hydroxylation) High (Rapid Hydroxylation)Moderate (Methyl oxidation)
Lipophilicity (LogP) Lowers LogPLowers LogP Increases LogPIncreases LogP
Solubility HighModerate-High LowLow
Toxicity Risk High (Covalent binding potential)Low LowLow
Bioisostere For Alkene, CarbonylGem-dimethyl, Isopropyl Phenyl, ProlineN/A
Mechanistic Insight: The Radical Clock

When a CYP enzyme abstracts a hydrogen, a carbon-centered radical is formed.

  • Cyclopentane Radical: Stable. Quickly recombines with the CYP "OH rebound" mechanism to form an alcohol (metabolite). Result: High Clearance.

  • Cyclobutane Radical: Less stable than C5, but stable enough to accept the OH rebound without breaking the ring. However, the initial abstraction is slower due to higher BDE. Result: Low Clearance.

  • Cyclopropane Radical: Highly unstable.[4] Often triggers immediate ring fragmentation before OH rebound can occur. This can alkylate the CYP heme (suicide inhibition). Result: Toxicity.

Part 3: Experimental Protocol (Microsomal Stability)

To validate the stability of a cyclobutane-containing lead, use the following Human Liver Microsome (HLM) assay. This protocol emphasizes "intrinsic clearance" (

Materials
  • Test Compound: 10 mM stock in DMSO.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Internal Standard (IS): Tolbutamide or Propranolol (depending on ionization mode).

Workflow Diagram

HLM_ProtocolPrepPREPARATIONBuffer: 100mM P. Buffer (pH 7.4)Microsomes: 0.5 mg/mLCompound: 1 µMPreIncPRE-INCUBATION5 min @ 37°C(Equilibration)Prep->PreIncStartINITIATIONAdd NADPH (1 mM)PreInc->StartSamplingSAMPLING0, 5, 15, 30, 45 minStart->SamplingQuenchQUENCHINGAdd cold Acetonitrile + IS(Precipitate Proteins)Sampling->QuenchAnalysisANALYSISLC-MS/MS(Peak Area Ratio vs IS)Quench->Analysis

Figure 2: Standardized HLM Stability Workflow for assessing intrinsic clearance.

Step-by-Step Methodology
  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Warm mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH (or regenerating system) to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold acetonitrile containing the Internal Standard. Centrifuge at 4000g for 20 min.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    

Interpretation:

  • 
    : High Stability (Likely Cyclobutane/Cyclopropane range).
    
  • 
    : Low Stability (Likely Cyclopentane/Alkyl range).
    

Part 4: Case Study & Decision Framework

Case Study: Substituent Effects on Clearance

In the development of IDO1 inhibitors (Merck), researchers sought to replace a metabolically labile gem-dimethyl group.[5]

  • Original Hit: Contained a gem-dimethyl group. High metabolic turnover due to methyl oxidation.

  • Cyclopentane Analog: Showed little improvement; the ring carbons were easily hydroxylated.

  • Cyclobutane Analog: Significantly improved metabolic stability (

    
     reduced by >50%). The strained C-H bonds resisted oxidation, and the puckered ring provided a better fit for the hydrophobic pocket without the "grease" of larger rings.
    
  • Oxetane Analog: Further improved stability and solubility (due to the oxygen atom reducing LogP), but cyclobutane remained the superior carbocyclic choice for lipophilic pockets.

When to Use Cyclobutane?

Use the following logic gate for your lead optimization:

  • Is the site a metabolic hotspot?

    • Yes: Replace alkyl chain with Cyclobutane.[1]

  • Is the molecule too lipophilic (High LogP)?

    • Yes: Cyclobutane will lower LogP compared to Cyclohexane/Cyclopentane.

  • Is there a toxicity concern with reactive metabolites?

    • Yes: Avoid Cyclopropane; select Cyclobutane.

References

  • Van der Kolk, M. R., et al. (2022).[6] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9).[6] [Link]

  • Tian, Z., et al. (2006).[7] "Cycloalkane and Cycloalkene C-H Bond Dissociation Energies." Journal of the American Chemical Society, 128(51), 17087–17092. [Link]

  • Li, D., et al. (2022).[5] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors."[5] Journal of Medicinal Chemistry, 65(9). [Link]

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design and Optimization: Strategies and Tactics." Current Topics in Medicinal Chemistry. [Link]

A Head-to-Head Comparison of 1-(Aminomethyl)cyclobutanecarbonitrile with Established Androgen Receptor Modulators: A Scientific Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Androgen Receptor Modulation

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[1] Its dysregulation is implicated in various pathologies, most notably prostate cancer, making it a prime therapeutic target.[2] Modulation of the AR can be achieved through various mechanisms, primarily through competitive binding to the ligand-binding domain, which can either activate (agonism) or inhibit (antagonism) the receptor's transcriptional activity.

The Established Players: A Snapshot

A thorough comparison requires a solid understanding of the standards against which a new compound is to be measured.

  • Testosterone: The primary endogenous androgen, testosterone, serves as the archetypal AR agonist. Upon binding to the AR, it induces a conformational change that facilitates nuclear translocation, DNA binding to androgen response elements (AREs), and the recruitment of coactivators, leading to the transcription of target genes.[1]

  • Bicalutamide: A first-generation non-steroidal antiandrogen, bicalutamide acts as a competitive antagonist of the AR.[3] It competes with endogenous androgens for binding to the AR, thereby preventing receptor activation and subsequent gene transcription.[4] However, under certain conditions, such as AR overexpression, it can exhibit partial agonist activity.[5]

  • Enzalutamide: A second-generation non-steroidal antiandrogen, enzalutamide exhibits a significantly higher binding affinity for the AR compared to bicalutamide and acts as a pure antagonist.[5][6] Its mechanism is multifaceted, not only blocking androgen binding but also inhibiting nuclear translocation of the AR and its interaction with DNA.[7]

Characterizing the Challenger: 1-(Aminomethyl)cyclobutanecarbonitrile

While derivatives of aminocyclobutane have been explored in medicinal chemistry for various applications, specific data on the AR activity of 1-(Aminomethyl)cyclobutanecarbonitrile is scarce.[8] The presence of a cyclobutane ring introduces a unique three-dimensional structure that could influence its interaction with the AR ligand-binding pocket.[5] The aminomethyl and nitrile moieties provide potential hydrogen bonding and other interactions. A systematic evaluation is therefore essential to determine its pharmacological profile.

Experimental Workflow for Head-to-Head Comparison

The following sections detail the experimental protocols necessary to characterize the interaction of 1-(Aminomethyl)cyclobutanecarbonitrile with the androgen receptor and compare its activity with testosterone, bicalutamide, and enzalutamide.

Diagram: Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis & Purity Analysis B Competitive AR Binding Assay A->B C AR Reporter Gene Assay B->C D Animal Model Selection (e.g., Castrated Rodent) C->D Proceed if in vitro activity is confirmed E Assessment of Anabolic & Androgenic Activity D->E F Pharmacokinetic Analysis E->F

Caption: A stepwise workflow for the comprehensive evaluation of a novel AR modulator.

Part 1: In Vitro Characterization

Competitive Androgen Receptor Binding Assay

Rationale: This assay is the foundational step to determine if 1-(Aminomethyl)cyclobutanecarbonitrile directly interacts with the androgen receptor and to quantify its binding affinity relative to established ligands. A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the AR.

Detailed Protocol:

  • Preparation of AR Source: Utilize a source of androgen receptor, such as cytosol prepared from the ventral prostate of rats or a recombinant human AR protein.[9]

  • Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-DHT.

  • Assay Buffer: Prepare an appropriate buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Competition Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: AR preparation + radioligand.

    • Non-specific Binding: AR preparation + radioligand + a high concentration of unlabeled testosterone (e.g., 1000-fold excess).

    • Competitive Binding: AR preparation + radioligand + serial dilutions of 1-(Aminomethyl)cyclobutanecarbonitrile, testosterone, bicalutamide, and enzalutamide.

  • Incubation: Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a method such as hydroxylapatite precipitation or filtration through glass fiber filters to separate the AR-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor compounds. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

Rationale: While the binding assay confirms interaction, it does not reveal the functional consequence (agonism or antagonism). A reporter gene assay measures the ability of a compound to induce or inhibit AR-mediated gene transcription.[2][10]

Detailed Protocol:

  • Cell Line: Use a suitable mammalian cell line (e.g., HEK293, PC-3, or LNCaP) that is co-transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing multiple AREs).

  • Cell Culture and Transfection: Culture the cells in appropriate media. For transient transfection, use a suitable transfection reagent. Alternatively, stable cell lines can be generated.

  • Agonist Mode:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of 1-(Aminomethyl)cyclobutanecarbonitrile and testosterone (positive control) in hormone-depleted medium.

    • Include a vehicle control (e.g., DMSO).

  • Antagonist Mode:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of 1-(Aminomethyl)cyclobutanecarbonitrile, bicalutamide, and enzalutamide in the presence of a fixed, sub-maximal concentration of testosterone (e.g., EC50 concentration).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Agonist Mode: Plot the luciferase activity against the log concentration of the test compounds to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the percentage of inhibition of testosterone-induced luciferase activity against the log concentration of the test compounds to determine the IC50.

Comparative Data Summary (In Vitro)
CompoundAR Binding Affinity (Ki, nM)Functional ActivityEC50 (nM) (Agonist)IC50 (nM) (Antagonist)
Testosterone~1Agonist~0.5N/A
Bicalutamide~160AntagonistN/A~159
Enzalutamide~21-36AntagonistN/A~21-36
1-(Aminomethyl)cyclobutanecarbonitrile To be determined To be determined To be determined To be determined

Note: Literature values for established compounds are provided for context.[6][11] N/A indicates "not applicable".

Part 2: In Vivo Evaluation

Should 1-(Aminomethyl)cyclobutanecarbonitrile demonstrate significant in vitro activity, in vivo studies are the next critical step to assess its physiological effects and tissue selectivity.

Diagram: Androgen Receptor Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Antagonist Action T Testosterone AR_HSP AR-HSP Complex T->AR_HSP Binding AR_T AR-Testosterone Complex AR_HSP->AR_T HSP Dissociation AR_T_dimer AR-T Dimer AR_T->AR_T_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (DNA) AR_T_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Bicalutamide Bicalutamide/ Enzalutamide Bicalutamide->AR_HSP Competitive Inhibition Enzalutamide_block Inhibition of Nuclear Translocation

Caption: Simplified androgen receptor signaling pathway and points of antagonist intervention.

Hershberger Assay

Rationale: The Hershberger assay is a standardized in vivo method to assess the androgenic (effects on tissues like the prostate and seminal vesicles) and anabolic (effects on muscle, such as the levator ani) activities of a compound.[12] This is crucial for determining if a compound is a selective androgen receptor modulator (SARM).

Detailed Protocol:

  • Animal Model: Use juvenile, castrated male rats. Castration removes the endogenous source of androgens.

  • Dosing: Administer 1-(Aminomethyl)cyclobutanecarbonitrile, testosterone propionate (positive control), and a vehicle control daily for a set period (e.g., 7-10 days) via oral gavage or subcutaneous injection. Multiple dose levels of the test compound should be evaluated.

  • Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:

    • Androgenic: Ventral prostate, seminal vesicles.

    • Anabolic: Levator ani muscle.

    • Other: Kidneys, liver (for toxicity assessment).

  • Data Analysis: Compare the tissue weights of the treated groups to the vehicle control group. An ideal SARM would show a significant increase in the weight of the levator ani muscle with minimal or no increase in the weights of the prostate and seminal vesicles.

Comparative Data Summary (In Vivo - Hershberger Assay)
Compound (Dose)Change in Levator Ani Weight (Anabolic)Change in Ventral Prostate Weight (Androgenic)Anabolic/Androgenic Ratio
Vehicle ControlBaselineBaselineN/A
Testosterone Propionate++++++~1
1-(Aminomethyl)cyclobutanecarbonitrile To be determined To be determined To be determined

Note: +++ indicates a strong positive effect. The goal for a SARM is to have a high anabolic/androgenic ratio.

Conclusion

The provided framework outlines a rigorous and scientifically sound approach to comprehensively characterize 1-(Aminomethyl)cyclobutanecarbonitrile and compare its activity head-to-head with established androgen receptor modulators. By following these detailed protocols, researchers can generate the necessary data to determine its binding affinity, functional activity, and in vivo tissue selectivity. This systematic evaluation is essential to ascertain its potential as a novel therapeutic agent or research tool in the field of androgen receptor modulation.

References

  • Aikawa, K., et al. (2015). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. Bioorganic & Medicinal Chemistry, 23(10), 2363-2376. [Link]

  • He, Y., et al. (2004). Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Journal of Medicinal Chemistry, 47(4), 780-788. [Link]

  • Gao, W., & Dalton, J. T. (2007). Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs). Drug Discovery Today, 12(5-6), 241-248.
  • INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit. [Link]

  • Furr, B. J. (1996). The preclinical development of bicalutamide: pharmacodynamics and mechanism of action. Urology, 47(1A Suppl), 13-25.
  • Dembitsky, V. M., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-44. [Link]

  • Singh, S. M., Gauthier, S., & Labrie, F. (1990). Androgen receptor-mediated, long-term, castrative effects of Bicalutamide in the dog. The Journal of Steroid Biochemistry and Molecular Biology, 37(6), 967-975.
  • Reid, J., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS One, 12(6), e0178331. [Link]

  • van der Woude, H., et al. (2025). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology, 16, 1361730. [Link]

  • Tran, C., et al. (2009).
  • Scher, H. I., et al. (2012). Increased survival with enzalutamide in prostate cancer after chemotherapy. New England Journal of Medicine, 367(13), 1187-1197.
  • Clegg, N. J., et al. (2012). ARN-509: a novel antiandrogen for the treatment of castration-resistant prostate cancer. Cancer Research, 72(6), 1494-1503.
  • Orion Corporation. (2021). Androgen receptor modulating compounds. U.S.
  • Merck Sharp & Dohme Corp. (2009). Aminophenyl derivatives as selective androgen receptor modulators. U.S.
  • Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-44.
  • Rehman, S., et al. (2018). Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor. International Journal of Molecular Sciences, 19(11), 3429.
  • Gao, W., Bohl, C. E., & Dalton, J. T. (2005). Chemistry and structural biology of androgen receptor. Chemical Reviews, 105(9), 3352-3370. [Link]

  • Compain, P., & Martin, O. R. (2001). Medicinal chemistry of aminocyclitols. Current Topics in Medicinal Chemistry, 1(3), 163-200.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. [Link]

  • Rathkopf, D. E., & Scher, H. I. (2013). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer.
  • Gediya, L. K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3705.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.